molecular formula C11H19ClN2O B151784 [1,4'-Bipiperidine]-1'-carbonyl chloride CAS No. 103816-19-9

[1,4'-Bipiperidine]-1'-carbonyl chloride

Cat. No.: B151784
CAS No.: 103816-19-9
M. Wt: 230.73 g/mol
InChI Key: YDNSNQRKIINKPV-UHFFFAOYSA-N
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Description

[1,4'-Bipiperidine]-1'-carbonyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C11H19ClN2O and its molecular weight is 230.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-piperidin-1-ylpiperidine-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H19ClN2O/c12-11(15)14-8-4-10(5-9-14)13-6-2-1-3-7-13/h10H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNSNQRKIINKPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431070
Record name [1,4'-Bipiperidine]-1'-carbonyl chloride
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Molecular Weight

230.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103816-19-9
Record name [1,4′-Bipiperidine]-1′-carbonyl chloride
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Record name [1,4'-Bipiperidine]-1'-carbonyl chloride
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Record name 4-Piperidinopiperidine-1-carbonyl chloride
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Foundational & Exploratory

An In-Depth Technical Guide to [1,4'-Bipiperidine]-1'-carbonyl chloride: Synthesis, Properties, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[1,4'-Bipiperidine]-1'-carbonyl chloride is a key chemical intermediate, primarily recognized for its critical role in the synthesis of the potent anti-cancer drug, Irinotecan. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its application in pharmaceutical manufacturing. The information is curated to support researchers and professionals in drug development and organic synthesis.

Chemical Identity and Properties

This compound and its more stable hydrochloride salt are the primary forms of this compound used in synthesis.

Table 1: Chemical Identifiers

IdentifierThis compoundThis compound hydrochloride
CAS Number 103816-19-9143254-82-4[1]
Molecular Formula C₁₁H₁₉ClN₂OC₁₁H₂₀Cl₂N₂O[1]
Molecular Weight 230.73 g/mol 267.19 g/mol [1]
IUPAC Name This compound4-(piperidin-1-yl)piperidine-1-carbonyl chloride;hydrochloride[2]

Table 2: Physicochemical Properties

PropertyThis compoundThis compound hydrochloride
Appearance White crystalline solidOff-white powder
Melting Point 60-64 °C210-214 °C, 223 °C, or 240-260 °C (from various sources)[1]
Boiling Point DecomposesDecomposes
Solubility Soluble in organic solvents like dichloromethane and chloroform.[3]Soluble in methanol.
Stability Stable under normal conditions, but moisture sensitive.Generally stable under normal conditions.
Storage Store at 2-8°C under an inert atmosphere.Store at 2-8°C under an inert atmosphere.

Synthesis of this compound hydrochloride

The most common method for the synthesis of this compound hydrochloride involves the reaction of 4-piperidinopiperidine with a phosgenating agent, such as phosgene, diphosgene, or triphosgene, in an appropriate solvent.

Experimental Protocol: Synthesis from 4-Piperidinopiperidine and Triphosgene

This protocol is a composite based on information from various patents.

Materials:

  • 4-Piperidinopiperidine

  • Triphosgene

  • Methylene chloride (anhydrous)

  • Acetonitrile (anhydrous)

  • Toluene (anhydrous)

  • Nitrogen gas supply

Procedure:

  • In a reaction vessel purged with nitrogen, dissolve triphosgene in anhydrous methylene chloride.

  • Slowly add a solution of 4-piperidinopiperidine in anhydrous methylene chloride to the triphosgene solution. Maintain the reaction temperature between 20-25 °C.

  • Stir the reaction mixture for 1-2 hours at room temperature.

  • Begin to distill off the methylene chloride. During the distillation, gradually add anhydrous acetonitrile to the reaction mixture. Continue the distillation until the temperature of the reaction mixture reaches 50-70 °C to ensure the removal of any unreacted phosgene derivatives.

  • Cool the resulting slurry and add anhydrous toluene to precipitate the product.

  • Filter the crystalline product, wash with toluene, and dry under reduced pressure to yield this compound hydrochloride.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product 4-Piperidinopiperidine 4-Piperidinopiperidine Reaction_Vessel Reaction at 20-25°C 4-Piperidinopiperidine->Reaction_Vessel Triphosgene Triphosgene Triphosgene->Reaction_Vessel Methylene_Chloride Methylene Chloride (Solvent) Methylene_Chloride->Reaction_Vessel Distillation Solvent Exchange (CH2Cl2 to Acetonitrile) Reaction_Vessel->Distillation Precipitation Precipitation with Toluene Distillation->Precipitation Isolation Filtration & Drying Precipitation->Isolation Final_Product [1,4'-Bipiperidine]-1'-carbonyl chloride hydrochloride Isolation->Final_Product

Caption: Synthesis workflow for this compound hydrochloride.

Application in the Synthesis of Irinotecan

This compound is a crucial reagent in the synthesis of Irinotecan, a topoisomerase I inhibitor used in cancer chemotherapy.[4] The reaction involves the coupling of this compound with 7-ethyl-10-hydroxycamptothecin (SN-38).

Experimental Protocol: Synthesis of Irinotecan

This protocol is a generalized procedure based on available literature.

Materials:

  • 7-Ethyl-10-hydroxycamptothecin (SN-38)

  • This compound hydrochloride

  • Pyridine (anhydrous)

  • Triethylamine

  • Methylene chloride (anhydrous)

  • Hydrochloric acid (5% aqueous solution)

  • Water

Procedure:

  • In a reaction vessel, dissolve 7-ethyl-10-hydroxycamptothecin in anhydrous pyridine.

  • In a separate flask, prepare a solution of this compound hydrochloride and triethylamine in anhydrous methylene chloride.

  • Add the methylene chloride solution to the pyridine solution at a controlled temperature of 30-40 °C.

  • Stir the reaction mixture for approximately 1.5-2 hours at this temperature.

  • Distill off the solvents under reduced pressure.

  • To the residue, add water and adjust the pH to 4.0 with a 5% hydrochloric acid solution at an elevated temperature (around 80 °C).

  • Cool the mixture to 0-5 °C and stir for an extended period (e.g., 20 hours) to facilitate crystallization.

  • Filter the crystalline Irinotecan hydrochloride, wash with water, and dry under reduced pressure.

Irinotecan_Synthesis_Workflow cluster_reactants Reactants cluster_reaction_irinotecan Reaction cluster_workup_irinotecan Work-up & Purification cluster_product_irinotecan Product SN38 7-Ethyl-10-hydroxycamptothecin (SN-38) Coupling_Reaction Coupling Reaction at 30-40°C SN38->Coupling_Reaction Bipiperidine_Reagent [1,4'-Bipiperidine]-1'-carbonyl chloride hydrochloride Bipiperidine_Reagent->Coupling_Reaction Pyridine Pyridine (Solvent/Base) Pyridine->Coupling_Reaction Triethylamine Triethylamine (Base) Triethylamine->Coupling_Reaction Methylene_Chloride_S Methylene Chloride (Solvent) Methylene_Chloride_S->Coupling_Reaction Solvent_Removal Solvent Removal Coupling_Reaction->Solvent_Removal Acidification Acidification & Precipitation Solvent_Removal->Acidification Isolation_Irinotecan Filtration & Drying Acidification->Isolation_Irinotecan Irinotecan Irinotecan Hydrochloride Isolation_Irinotecan->Irinotecan

References

In-Depth Technical Guide to the Characterization of [1,4'-Bipiperidine]-1'-carbonyl chloride hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[1,4'-Bipiperidine]-1'-carbonyl chloride hydrochloride is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably the topoisomerase I inhibitor, Irinotecan.[1][2][3] The purity and structural integrity of this reagent are paramount to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the essential characterization methods for this compound hydrochloride, including its physicochemical properties, spectral analysis, and chromatographic purity assessment. Detailed experimental protocols and data interpretation are presented to assist researchers and quality control analysts in the thorough evaluation of this critical synthetic building block.

Physicochemical Properties

A foundational aspect of characterizing any chemical substance is the determination of its fundamental physicochemical properties. These parameters are crucial for identification, handling, and formulation development.

Table 1: Physicochemical Properties of this compound hydrochloride

PropertyValueReference
CAS Number 143254-82-4[4][5][6][7][8][9]
Molecular Formula C₁₁H₂₀Cl₂N₂O[4][5][6][7][9][10]
Molecular Weight 267.19 g/mol [4][5][6]
Appearance White to off-white solid[6]
Melting Point 223-228 °C (decomposition)[5]
Solubility Soluble in polar solvents such as water and alcohols.[7]

Synthesis and Potential Impurities

This compound hydrochloride is typically synthesized by reacting 4-piperidinopiperidine with a phosgene equivalent, such as phosgene, diphosgene, or triphosgene, in a suitable solvent like methylene chloride.[3] The resulting product is often isolated as the hydrochloride salt to enhance its stability, as the free base can be unstable.

A potential major impurity in the synthesis is the formation of a dimeric species. The use of methylene chloride as a solvent and careful control of reaction and distillation temperatures can significantly reduce the formation of this dimer to less than 1%.[3] Other potential impurities may include unreacted starting materials and by-products from side reactions.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

3.1.1. ¹H NMR Spectroscopy

  • Experimental Protocol: A sample of this compound hydrochloride is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The spectrum is recorded on a standard NMR spectrometer (e.g., 400 MHz). Chemical shifts are reported in parts per million (ppm) relative to a standard internal reference.

  • Expected Signals: The ¹H NMR spectrum is expected to show a complex series of multiplets in the aliphatic region (typically 1.0-4.0 ppm) corresponding to the non-equivalent protons of the two piperidine rings. The protons adjacent to the nitrogen atoms will appear at a lower field due to deshielding.

3.1.2. ¹³C NMR Spectroscopy

  • Experimental Protocol: A sample is dissolved in an appropriate deuterated solvent, and the ¹³C NMR spectrum is acquired.

  • Expected Signals: The spectrum will display distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the acyl chloride group is expected to appear significantly downfield (typically in the range of 160-170 ppm). The carbon atoms of the piperidine rings will resonate in the aliphatic region (typically 20-60 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

  • Experimental Protocol: An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Expected Absorption Bands:

    • C=O Stretch (Carbonyl): A strong absorption band is expected in the region of 1750-1780 cm⁻¹ for the acyl chloride carbonyl group.

    • C-N Stretch: Absorption bands corresponding to the C-N bonds of the piperidine rings will be present.

    • C-H Stretch: Aliphatic C-H stretching vibrations will be observed in the 2800-3000 cm⁻¹ region.

    • N-H Stretch (Hydrochloride): A broad absorption band may be present in the 2400-3200 cm⁻¹ region, characteristic of the ammonium hydrochloride salt.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

  • Experimental Protocol: A suitable mass spectrometry technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization, can be used.

  • Expected Ions:

    • Molecular Ion Peak: The mass spectrum should exhibit a molecular ion peak corresponding to the free base of the molecule (C₁₁H₁₉ClN₂O).

    • Fragment Ions: Characteristic fragmentation patterns involving the loss of the carbonyl chloride group and cleavage of the piperidine rings would be expected.

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of this compound hydrochloride and quantifying any impurities.

  • Experimental Protocol: A reversed-phase HPLC method is typically employed.

    • Column: A C18 column is a common choice.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used. The exact composition and gradient may need to be optimized.

    • Detection: UV detection at a suitable wavelength (e.g., ~210 nm) is generally used.

    • Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total peak area. Impurities can be identified and quantified by comparison with reference standards.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound hydrochloride.

cluster_0 Physicochemical & Synthesis cluster_1 Spectroscopic Identification cluster_2 Purity & Final Characterization A Synthesis of this compound hydrochloride B Physicochemical Property Determination (MP, Appearance, Solubility) A->B C NMR Spectroscopy (1H, 13C) B->C Structural Confirmation D IR Spectroscopy C->D E Mass Spectrometry D->E F Chromatographic Purity (HPLC) E->F Purity Assessment G Impurity Profiling F->G H Comprehensive Characterization Report G->H

References

A Comprehensive Technical Guide to the Synthesis of [1,4'-Bipiperidine]-1'-carbonyl chloride from 4-Piperidinopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of [1,4'-Bipiperidine]-1'-carbonyl chloride from its precursor, 4-piperidinopiperidine. This synthesis is a critical step in the production of several active pharmaceutical ingredients (APIs), most notably the chemotherapeutic agent Irinotecan.[1][2] The methodologies, quantitative data, and experimental workflows detailed herein are compiled from established patent literature and chemical data sources to ensure relevance and accuracy for professionals in the field of drug development and organic synthesis.

Synthesis Pathway Overview

The core of the synthesis involves the conversion of the secondary amine on the 1'-position of 4-piperidinopiperidine into a reactive carbamoyl chloride functional group. This transformation is typically achieved through phosgenation. Due to the extreme toxicity and hazardous nature of phosgene gas, solid and liquid phosgene equivalents such as triphosgene (bis(trichloromethyl) carbonate) and diphosgene (trichloromethyl chloroformate) are commonly employed.[1] Triphosgene, a stable crystalline solid, is often the reagent of choice as it is safer and easier to handle in both laboratory and industrial settings.[1][3]

The reaction proceeds by the nucleophilic attack of the secondary amine of 4-piperidinopiperidine on a phosgene molecule (generated in situ from triphosgene), leading to the formation of the desired this compound. The reaction typically generates hydrogen chloride (HCl) as a byproduct, which can form the hydrochloride salt of the product or be neutralized by the addition of a base.

Logical Relationship: General Reaction Scheme

G cluster_reactants Reactants cluster_product Product 4_piperidinopiperidine 4-Piperidinopiperidine Triphosgene Triphosgene (Phosgene Equivalent) Product This compound Triphosgene->Product

Caption: General reaction scheme for the synthesis.

Experimental Protocols

The following protocols are derived from patented industrial processes, providing a clear methodology for the synthesis.

Protocol 1: Synthesis of this compound (Free Base) using Triphosgene

This protocol focuses on the use of triphosgene in an organic solvent, followed by neutralization to isolate the product as a free base.

Materials:

  • 4-Piperidinopiperidine

  • Triphosgene

  • Methylene Chloride (DCM)

  • Acetonitrile

  • Potassium Carbonate (K₂CO₃)

Procedure:

  • In a suitable reaction vessel, dissolve Triphosgene (1.0 to 1.5 molar equivalents relative to phosgene) in methylene chloride.[3]

  • Separately, prepare a solution of 4-piperidinopiperidine (1.0 molar equivalent) in methylene chloride.[3]

  • Slowly add the 4-piperidinopiperidine solution to the triphosgene solution over a period of 1-2 hours, while maintaining the reaction temperature at 20-25 °C.[3]

  • After the addition is complete, stir the mixture for an additional hour.[3]

  • To remove unreacted phosgene and HCl, begin distillation of the methylene chloride. Add acetonitrile to the mixture and continue distillation until the temperature of the reaction mixture rises to approximately 70 °C, ensuring complete removal of the initial solvent and volatile byproducts.[3]

  • Cool the reaction mixture to room temperature and add fresh methylene chloride to create a homogenous slurry.[3]

  • Add solid potassium carbonate to the slurry and stir for 1-2 hours to neutralize any remaining HCl and liberate the free base of the product.[3]

  • Filter the reaction mixture to remove inorganic salts. The filtrate, containing the desired product, can be concentrated under reduced pressure.[3]

  • The crude product can be isolated by adding a non-polar solvent like hexane to induce precipitation. The resulting solid is then filtered, washed with hexane, and dried under vacuum at approximately 40 °C.[3]

Protocol 2: Synthesis of this compound Hydrochloride Salt

This method describes the formation and direct isolation of the product as its hydrochloride salt, which is often reported to be more stable.[3]

Materials:

  • 4-Piperidinopiperidine

  • Phosgene, Diphosgene, or Triphosgene

  • Methylene Chloride (DCM)

  • Toluene (for crystallization)

Procedure:

  • React 4-piperidinopiperidine with phosgene (or its equivalent, such as triphosgene, using 1.3 - 1.5 equivalents calculated as phosgene) in methylene chloride as the solvent.[1]

  • The reaction directly yields this compound hydrochloride.[1]

  • To improve purity and remove impurities, an additional distillation solvent can be used to raise the distillation temperature.[1]

  • The hydrochloride salt can be isolated directly by crystallization from a suitable solvent, such as toluene.[1]

Data Presentation

Quantitative data and physical properties are summarized below for easy reference.

Parameter Value / Condition Reference
Starting Material 4-Piperidinopiperidine[3]
Reagent Triphosgene (as phosgene source)[1][3]
Stoichiometry 1.3 - 2.0 equivalents of phosgene[1][3]
Solvent Methylene Chloride[1][3]
Reaction Temperature 20-25 °C[3]
Base (for free base) Potassium Carbonate[3]
Product Form Free Base or Hydrochloride Salt[1][3]
Purity (as HCl salt) >95% (dimer impurity <5%)[1]
Yield (Irinotecan Step) High (subsequent step yield of 90%)[3]

Table 1: Summary of Reaction Parameters.

Property Value Reference
Chemical Formula C₁₁H₁₉ClN₂O[4]
Molecular Weight 230.73 g/mol [4][5]
Appearance White crystalline solid[4]
Melting Point (Free Base) 60-64 °C[4]
Melting Point (HCl Salt) 223 °C[6]
CAS Number (Free Base) 103816-19-9[5]
CAS Number (HCl Salt) 143254-82-4[6]
Characterization NMR, IR, Mass Spectrometry[4]

Table 2: Physical and Chemical Properties of this compound.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product A Dissolve Triphosgene in Methylene Chloride C Slowly add Amine Solution to Triphosgene Solution (20-25°C, 1-2h) A->C B Dissolve 4-Piperidinopiperidine in Methylene Chloride B->C D Solvent Exchange (Distill DCM, Add Acetonitrile) C->D Reaction Complete E Neutralization (Add K₂CO₃ in fresh DCM) D->E Volatiles Removed F Filtration (Remove Inorganic Salts) E->F Neutralization Complete G Precipitation & Drying (Add Hexane, Filter, Dry under Vacuum) F->G Product in Filtrate H This compound (Free Base) G->H Purified Product

Caption: Experimental workflow for the synthesis of the free base.

Safety and Handling

  • Phosgene/Triphosgene: Triphosgene is a stable solid but decomposes to release highly toxic phosgene gas upon heating or in the presence of nucleophiles. All manipulations should be performed in a well-ventilated fume hood by trained personnel. Phosgene is a potent pulmonary agent and can be fatal if inhaled.[7]

  • This compound: As an acyl chloride, this compound is expected to be corrosive and moisture-sensitive. It will react with water to release HCl.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • Solvents: Methylene chloride is a volatile and potentially carcinogenic solvent. Acetonitrile is flammable and toxic. Handle all solvents with care in a fume hood.

References

[1,4'-Bipiperidine]-1'-carbonyl chloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of [1,4'-Bipiperidine]-1'-carbonyl chloride, a key intermediate in pharmaceutical synthesis. This document outlines its chemical properties, including molecular weight and formula, and provides a detailed experimental protocol for its synthesis.

Core Chemical Data

This compound is commonly handled in its hydrochloride salt form for increased stability. The properties of both the free base and the hydrochloride salt are detailed below.

PropertyThis compoundThis compound hydrochloride
Molecular Formula C11H19ClN2O[1]C11H20Cl2N2O[2][3][4][5]
Molecular Weight 230.73 g/mol [1]267.19 g/mol [3][4][5][6]
CAS Number 103816-19-9[1]143254-82-4[2][3][4][5]
Appearance Not specifiedWhite to off-white solid[5]
Storage Conditions Inert atmosphere, 2-8°C[1]Under inert gas (nitrogen or Argon) at 2-8°C[5]

Synthesis Pathway Overview

The following diagram illustrates a common synthetic route to produce this compound hydrochloride. This process typically involves the reaction of 1,4'-bipiperidine with a phosgene equivalent, followed by the introduction of hydrochloric acid to form the stable salt.

G Synthesis of this compound HCl A 1,4'-Bipiperidine C Reaction in inert solvent (e.g., Dichloromethane) A->C B Phosgene Equivalent (e.g., Triphosgene) B->C D This compound (Free Base) C->D Acylation F This compound Hydrochloride D->F E Hydrochloric Acid (in ether or dioxane) E->F Salt Formation

References

Spectroscopic and Synthetic Profile of [1,4'-Bipiperidine]-1'-carbonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols for the key pharmaceutical intermediate, [1,4'-Bipiperidine]-1'-carbonyl chloride. This compound, with the molecular formula C₁₁H₁₉ClN₂O and a molecular weight of 230.73 g/mol , is a critical building block in the synthesis of various therapeutic agents, most notably the topoisomerase I inhibitor, Irinotecan.[1] The information presented herein is intended to support research, development, and quality control activities involving this important chemical entity.

Physicochemical Properties

This compound is a white to off-white crystalline solid with a melting point range of 60-64°C.[1] It is sensitive to moisture and is typically stored under an inert atmosphere at 2-8°C.

Spectroscopic Data

Precise spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
Data not available in search results

Note: Specific chemical shift values for ¹H and ¹³C NMR were not explicitly found in the provided search results. The assignments are based on the known chemical structure.

Infrared (IR) Spectroscopy

Table 3: FTIR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~1750 - 1780StrongC=O stretch (acid chloride)
~2800 - 3000Medium-StrongC-H stretch (aliphatic)
~1440 - 1465MediumC-H bend (scissoring)
~1150 - 1250Medium-StrongC-N stretch

Note: The characteristic strong absorption band for the carbonyl group (C=O) of the acid chloride is a key diagnostic peak in the IR spectrum.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/zInterpretation
~230.1[M]+ (Molecular ion)
Further fragmentation data not available in search results

Note: The molecular ion peak corresponding to the molecular weight of the compound is expected. Further fragmentation patterns would provide additional structural confirmation.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and verifying spectroscopic data. The following sections outline the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 1,4'-bipiperidine with a phosgene equivalent, such as phosgene (COCl₂) or triphosgene.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product Bipiperidine 1,4'-Bipiperidine Reaction Reaction in an -aprotic solvent -(e.g., Dichloromethane) Bipiperidine->Reaction Phosgene Phosgene or Triphosgene Phosgene->Reaction Product This compound Reaction->Product

Caption: Synthetic route to this compound.

A general procedure involves dissolving 1,4'-bipiperidine in a suitable anhydrous aprotic solvent, such as dichloromethane. The solution is then treated with a phosgene source, often at a controlled temperature to manage the exothermic reaction. The reaction mixture is typically stirred until completion, which can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product is isolated, often through filtration and removal of the solvent under reduced pressure. Further purification may be achieved by recrystallization.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of the synthesized this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Interpretation Sample Synthesized This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Group ID IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Molecular Weight MS->MS_Data

Caption: Workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃). Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. The data is processed to determine chemical shifts, signal multiplicities, and integration values, which are then correlated with the molecular structure.

Infrared (IR) Spectroscopy: A small amount of the solid sample is analyzed using a Fourier-Transform Infrared (FTIR) spectrometer, typically employing an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. The resulting spectrum reveals characteristic absorption bands corresponding to the various functional groups present in the molecule.

Mass Spectrometry (MS): The sample is introduced into a mass spectrometer, often using techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). The instrument measures the mass-to-charge ratio of the molecular ion and its fragments, confirming the molecular weight and providing information about the compound's structure.

Logical Relationship in Drug Synthesis

This compound serves as a key intermediate that links the bipiperidine moiety to a pharmacologically active core, as exemplified in the synthesis of Irinotecan.

Logical_Relationship cluster_synthesis Coupling Reaction Bipiperidine [1,4'-Bipiperidine]-1'- carbonyl chloride Coupling Esterification Bipiperidine->Coupling SN38 7-Ethyl-10-hydroxycamptothecin (SN-38) SN38->Coupling Irinotecan Irinotecan Coupling->Irinotecan

Caption: Role in Irinotecan synthesis.

This guide provides a foundational understanding of the spectroscopic properties and analytical methodologies for this compound. Accurate and thorough characterization using these techniques is paramount for ensuring the quality and consistency of this vital pharmaceutical intermediate.

References

Technical Guide to [1,4'-Bipiperidine]-1'-carbonyl chloride: Safety and Handling for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for [1,4'-Bipiperidine]-1'-carbonyl chloride (CAS No. 103816-19-9). This compound is a key intermediate in the synthesis of various pharmaceuticals and requires careful handling due to its hazardous properties.[1] This document is intended to provide clear, actionable guidance to ensure the safe use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a white to off-white solid.[2] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference
CAS Number 103816-19-9[3]
Molecular Formula C₁₁H₁₉ClN₂O[1][3]
Molecular Weight 230.73 g/mol [1][3]
Appearance White to off-white solid[2]
Melting Point 60-64 °C[1][4]
Boiling Point 344.5 ± 31.0 °C (Predicted)[4]
Density 1.184 ± 0.06 g/cm³ (Predicted)[4]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard classifications are summarized in the table below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 1A/1B/1CH314: Causes severe skin burns and eye damage
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled

Source: GHS Classification in accordance with 29 CFR 1910 (OSHA HCS)[3]

Signal Word: Danger[3]

Hazard Pictograms:

corrosive health hazard

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate level of PPE. The following are general recommendations:

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may also be required.[3][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves properly.[3] A lab coat or chemical-resistant suit should be worn.[3]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[3][5] If dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge may be necessary.[6]
Handling Procedures
  • Work in a well-ventilated area, such as a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.[3][6]

  • Avoid formation of dust and aerosols.[3][5]

  • Do not eat, drink, or smoke in the work area.

  • Wash hands thoroughly after handling.[3][6]

  • Use non-sparking tools and take precautionary measures against static discharge.

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

  • Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[3]

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Store locked up or in an area accessible only to qualified or authorized personnel.

  • Incompatible materials to avoid are strong oxidizing agents and strong acids.[5]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[3]
Skin Contact Immediately wash off with soap and plenty of water. Remove all contaminated clothing. Consult a physician.[3]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[3]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Specific Hazards: Thermal decomposition can produce toxic fumes, including carbon oxides and nitrogen oxides.[5]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][5]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation and evacuate personnel to safe areas.[3]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]

  • Containment and Cleanup: Pick up and arrange disposal without creating dust. Sweep up and shovel into suitable, closed containers for disposal.[3]

Disposal Considerations

Dispose of this chemical and its container at a licensed hazardous-waste disposal plant. Follow all federal, state, and local environmental regulations.[5]

Experimental Protocols and Further Information

As this compound is primarily a chemical intermediate for synthesis, detailed experimental protocols for its direct application in biological systems or its involvement in specific signaling pathways are not widely available in the public domain. Researchers using this compound as a starting material for the synthesis of novel drug candidates should develop their own specific protocols with a thorough risk assessment. It is known to be a reactant in the synthesis of various pharmaceutical compounds, including macrocyclic ureas as selective Chk1 inhibitors and etoposide prodrugs.[4]

Visualized Workflows and Hazard Relationships

To further aid in the safe handling and understanding of the risks associated with this compound, the following diagrams are provided.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE WorkInHood Work in Fume Hood DonPPE->WorkInHood WeighAndDispense Weigh and Dispense Carefully WorkInHood->WeighAndDispense ReactionSetup Set Up Reaction WeighAndDispense->ReactionSetup Decontaminate Decontaminate Glassware ReactionSetup->Decontaminate DisposeWaste Dispose of Hazardous Waste Decontaminate->DisposeWaste RemovePPE Remove and Dispose of PPE DisposeWaste->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Caption: Safe handling workflow for this compound.

HazardRelationships cluster_chemical This compound cluster_hazards Primary Hazards cluster_exposure Potential Exposure Routes cluster_consequences Potential Consequences Compound [1,4'-Bipiperidine]-1'- carbonyl chloride Corrosive Skin Corrosion & Eye Damage Compound->Corrosive causes AcuteTox Acute Toxicity (Oral, Dermal, Inhalation) Compound->AcuteTox causes SkinContact Skin Contact Corrosive->SkinContact via EyeContact Eye Contact Corrosive->EyeContact via Inhalation Inhalation of Dust AcuteTox->Inhalation via AcuteTox->SkinContact via Ingestion Ingestion AcuteTox->Ingestion via SystemicEffects Systemic Toxic Effects Inhalation->SystemicEffects Burns Chemical Burns SkinContact->Burns SkinContact->SystemicEffects EyeContact->Burns Irritation Severe Irritation EyeContact->Irritation Ingestion->SystemicEffects

Caption: Logical relationships of hazards for this compound.

References

Reactivity of the Carbonyl Chloride Group in Bipiperidine Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The bipiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The introduction of a carbonyl chloride group onto this framework creates a highly reactive and versatile intermediate, pivotal for the synthesis of complex pharmaceutical agents.[3][4] This guide focuses on the synthesis and reactivity of [1,4']bipiperidinyl-1'-carbonyl chloride, a key precursor in the production of the topoisomerase I inhibitor, Irinotecan.[5][6][7] We will explore the fundamental reaction, nucleophilic acyl substitution, detail the optimized synthetic protocols that minimize impurity formation, and present the core chemical principles governing its utility in drug development.

Introduction to Bipiperidine Carbonyl Chlorides

The piperidine ring is a cornerstone in drug design, often enhancing pharmacokinetic properties like metabolic stability and membrane transport.[1][2] When two piperidine rings are linked, forming a bipiperidine system, they create a valuable building block for complex molecules.[3] The functionalization of this system with a carbonyl chloride (-COCl) group transforms it into a potent electrophilic reagent.[4]

The carbonyl chloride acts as an acylating agent, readily undergoing nucleophilic acyl substitution.[8][9] This reactivity is central to its application, as it allows for the facile formation of stable amide and carbamate linkages, which are ubiquitous in pharmaceuticals.[10] The most prominent example is [1,4']bipiperidinyl-1'-carbonyl chloride, an essential intermediate for coupling with 7-ethyl-10-hydroxycamptothecin to synthesize the anticancer drug Irinotecan.[5][7]

Synthesis of [1,4']Bipiperidinyl-1'-carbonyl Chloride

The primary industrial synthesis involves the reaction of 4-piperidinopiperidine with phosgene or a phosgene equivalent.[4][5] While phosgene gas is effective, its high toxicity makes solid phosgene surrogates like diphosgene or triphosgene preferable for safety and ease of handling.[5][7] Triphosgene, in particular, is a stable, crystalline solid that generates phosgene in situ.[5]

A critical challenge in this synthesis is the formation of a dimeric urea impurity. However, it was discovered that conducting the reaction in methylene chloride as the solvent dramatically reduces the formation of this dimer to less than 5%, and often to less than 1%.[5][7]

Synthesis_Workflow Synthesis of [1,4']Bipiperidinyl-1'-carbonyl Chloride HCl cluster_reactants Reactants & Solvent cluster_process Reaction & Purification Reactant1 4-Piperidinopiperidine Reaction Exothermic Reaction (Cooling required) 20-25°C Reactant1->Reaction Reactant2 Triphosgene (Phosgene Source) Reactant2->Reaction Solvent Methylene Chloride (CH2Cl2) Solvent->Reaction Distillation Solvent Exchange: 1. Add Acetonitrile/Toluene 2. Distill off CH2Cl2 Reaction->Distillation Reaction complete Crystallization Cool to room temp. Isolate by filtration Distillation->Crystallization Temp rises to ~63°C Product [1,4']Bipiperidinyl-1'-carbonyl Chloride Hydrochloride Crystallization->Product Wash with Toluene

Caption: Workflow for the synthesis of the target carbonyl chloride.
Experimental Protocol: Synthesis of [1,4']bipiperidinyl-1'-carbonyl chloride hydrochloride[5][7][11]

  • Preparation: Dissolve triphosgene (e.g., 100 g) in methylene chloride (e.g., 1280 ml) in a suitable reaction vessel equipped for cooling.

  • Addition: Separately, dissolve 4-piperidinopiperidine (e.g., 129.5 g) in methylene chloride (e.g., 1280 ml). Add this solution to the triphosgene solution at a controlled rate to maintain the temperature between 20-25°C, as the reaction is exothermic.[5][11]

  • Reaction: Stir the mixture for 1-2 hours at 20-25°C.[11]

  • Solvent Exchange: Begin distillation to remove a portion of the methylene chloride (e.g., 1500 ml). Gradually add an aprotic solvent in which the product is soluble but does not react, such as acetonitrile (e.g., 580 ml) or toluene. Continue distillation until the temperature of the mixture rises to approximately 63-70°C, ensuring the removal of methylene chloride and any unreacted phosgene.[5][7][12]

  • Crystallization & Isolation: Add toluene (e.g., 2000 ml) and cool the mixture to room temperature to induce crystallization.[7]

  • Purification: Filter the crystalline solid product and wash thoroughly with toluene.

  • Drying: Dry the product under reduced pressure at approximately 40°C.[7]

Summary of Synthetic Data
ParameterValue (Source 1[7])Value (Source 2[11])Notes
Phosgene Source TriphosgeneTriphosgeneA solid, safer alternative to phosgene gas.[5]
Solvent Methylene ChlorideMethylene ChlorideCritical for minimizing dimer impurity.[5][7]
Reaction Temp. 20-25°C20-25°CReaction is exothermic and requires cooling.[5]
Workup Solvent Acetonitrile, TolueneAcetonitrile, HexaneUsed for solvent exchange and crystallization.
Yield 85.5%98.5%High yields are achievable with optimized protocols.
Purity (HPLC/GC) 99.2%99.8%High purity is essential for pharmaceutical use.
Dimer Impurity 0.8%Not DetectedDemonstrates the effectiveness of the method.

Core Reactivity and Mechanism

The high reactivity of the carbonyl chloride group is driven by the strong polarization of the carbonyl bond and the fact that chloride is an excellent leaving group.[13] The reaction proceeds via a nucleophilic acyl substitution mechanism, typically involving a two-step addition-elimination pathway.[9]

  • Nucleophilic Attack: A nucleophile (e.g., an alcohol or amine) attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond and forms a tetrahedral intermediate.[8][9]

  • Elimination: The tetrahedral intermediate is unstable. The C=O double bond reforms, and in the process, the chloride ion is expelled as the leaving group.[8] If the nucleophile was neutral (like an alcohol or amine), a proton is subsequently lost, often scavenged by a non-nucleophilic base, to yield the final neutral product.[14][15]

Caption: The addition-elimination mechanism for acyl substitution.
Reactivity with O-Nucleophiles: Synthesis of Irinotecan

The reaction with alcohols produces carbamates. In drug development, this is exemplified by the reaction of [1,4']bipiperidinyl-1'-carbonyl chloride with the hydroxyl group of 7-ethyl-10-hydroxycamptothecin (EHC). This reaction is the final key step in forming Irinotecan.[5][7] The reaction is typically carried out in the presence of a base like pyridine or triethylamine to neutralize the HCl generated.[7][14]

Experimental Protocol: Synthesis of Irinotecan from the Carbonyl Chloride[7]
  • Charging Reactants: Charge a reaction vessel with 7-ethyl-10-hydroxycamptothecin (e.g., 4.5 g) and pyridine (e.g., 60 ml).

  • Addition of Acylating Agent: Prepare a solution of [1,4']-bipiperidinyl-1'-carbonyl chloride hydrochloride (e.g., 3.44 g) and triethylamine (e.g., 4.8 ml) in methylene chloride (e.g., 75 ml).

  • Reaction: Add the carbonyl chloride solution to the EHC mixture while maintaining the temperature at 30-40°C. Stir for approximately 1.5 to 2 hours.[7]

  • Work-up: Upon completion, the mixture is distilled to dryness. Water is added, and the pH is adjusted to precipitate the product, which can be further purified.[7]

Reactivity with N-Nucleophiles: Formation of Ureas

The carbonyl chloride group reacts readily with primary and secondary amines to form substituted ureas.[16] The reaction is often rapid and exothermic.[] As with O-nucleophiles, a stoichiometric amount of a non-nucleophilic base is required to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[14][15]

Process Optimization and Impurity Control

The successful application of bipiperidine carbonyl chlorides in synthesis hinges on controlling their reactivity to favor the desired product over side reactions. The primary concerns are hydrolysis and dimer formation.

  • Hydrolysis: Carbonyl chlorides react with water to release HCl and CO2.[18] Therefore, all reactions must be conducted under strictly anhydrous conditions using dry solvents and glassware.[14]

  • Dimer Formation: The formation of a urea dimer is a significant impurity that complicates purification and reduces yield. The choice of solvent is the most critical factor in its prevention.

The logical pathway for process optimization focuses on mitigating the primary challenge of dimer formation, which led to the selection of a specific solvent system.

Logic_Diagram Goal Goal: High Yield & Purity (>99%) Challenge Key Challenge: Dimer Impurity Formation Goal->Challenge Solution Solution: Optimized Reaction Solvent Challenge->Solution Solvent Solvent of Choice: Methylene Chloride (CH2Cl2) Solution->Solvent Rationale Rationale: CH2Cl2 dramatically reduces dimer formation compared to other aprotic solvents. Solvent->Rationale Result Result: Dimer Impurity < 1% Solvent->Result Result->Goal Achieved

Caption: Logical flow for minimizing dimer impurity in synthesis.

Conclusion

The carbonyl chloride group on a bipiperidine system creates a highly valuable and reactive chemical intermediate. Its behavior is dominated by the principles of nucleophilic acyl substitution, allowing for efficient and high-yield formation of carbamate and urea linkages. The synthesis of [1,4']bipiperidinyl-1'-carbonyl chloride has been highly optimized, with the use of triphosgene and methylene chloride being key to achieving high purity and minimizing problematic side reactions. This understanding of its reactivity and synthesis is crucial for researchers and professionals involved in the development and manufacturing of complex pharmaceuticals like Irinotecan.

References

The Bipiperidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The bipiperidine scaffold, a unique structural motif composed of two interconnected piperidine rings, has emerged as a significant player in the landscape of modern drug discovery. Its inherent conformational rigidity, coupled with the ability to present substituents in well-defined spatial orientations, has established it as a privileged scaffold for the design of potent and selective ligands for a variety of biological targets. This technical guide provides a comprehensive overview of the applications of the bipiperidine core in medicinal chemistry, with a focus on its role in the development of novel therapeutics. We will delve into the synthesis of this important scaffold, its incorporation into drug candidates, the associated signaling pathways, and the experimental methodologies used for its evaluation.

Therapeutic Applications of the Bipiperidine Scaffold

The versatility of the bipiperidine scaffold is evident in its application across multiple therapeutic areas. Notably, it has been instrumental in the development of antagonists for G protein-coupled receptors (GPCRs), such as the histamine H3 receptor and the C-C chemokine receptor type 5 (CCR5). Furthermore, its utility extends to the design of enzyme inhibitors and other targeted therapies.

Histamine H3 Receptor Antagonists

The histamine H3 receptor, a presynaptic autoreceptor in the central nervous system, regulates the release of histamine and other neurotransmitters. Antagonists of the H3 receptor are being investigated for their potential in treating a range of neurological and psychiatric conditions, including cognitive impairment, narcolepsy, and attention deficit hyperactivity disorder (ADHD). The 1,4'-bipiperidine moiety has been successfully incorporated into a number of potent and selective H3 receptor antagonists.

A prominent example is a series of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines. These compounds have been systematically evaluated to establish structure-activity relationships, with a focus on enhancing potency and minimizing off-target effects, such as activity at the hERG potassium channel.

CCR5 Receptor Antagonists

The CCR5 receptor is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. Small molecule antagonists of CCR5 can effectively block this interaction, preventing viral entry and replication. The bipiperidine scaffold has been a key component in the design of potent CCR5 antagonists. For instance, piperazino-piperidine based compounds have been developed as highly effective HIV-1 entry inhibitors. The structure-activity relationship of these compounds has been explored to optimize their antiviral potency and pharmacokinetic properties.

Other Therapeutic Areas

Beyond H3 and CCR5 antagonists, the bipiperidine scaffold has been explored in other therapeutic contexts. Derivatives have been investigated as potential anticancer agents, with some showing antiproliferative activity in various cancer cell lines. Additionally, the scaffold has been incorporated into molecules targeting neurodegenerative diseases, leveraging its ability to cross the blood-brain barrier and interact with central nervous system targets. The bipiperidine motif is also found in various enzyme inhibitors, where its rigid structure can provide a precise fit into active sites.

Quantitative Data Summary

The following tables summarize key quantitative data for representative bipiperidine-containing compounds, providing a comparative overview of their biological activity and pharmacokinetic properties.

Table 1: Bioactivity of Bipiperidine-Containing Histamine H3 Receptor Antagonists

Compound SeriesTargetAssay TypePotency (Ki, nM)Cell LineReference
2-(1,4'-bipiperidin-1'-yl)thiazolopyridinesHuman Histamine H3 ReceptorRadioligand Binding ([³H]-Nα-methylhistamine)1 - 100HEK-293[1]

Table 2: Bioactivity of Bipiperidine-Containing CCR5 Antagonists

Compound SeriesTargetAssay TypePotency (IC₅₀, µM)Cell LineReference
Piperazino-piperidine derivativesHIV-1 co-receptor CCR5HIV-1 Entry Assay0.01 - 1PBMCs[2]
4-Hydroxypiperidine derivativesCCR5 ReceptorRadioligand Binding0.011N/A[3]

Table 3: Pharmacokinetic Properties of a Representative Bipiperidine-Containing Compound

CompoundSpeciesAdministrationHalf-life (t½, h)Oral Bioavailability (%)Brain-to-Plasma RatioReference
ABT-288 (H3 Antagonist)HumanOral40 - 61N/AN/A[4]
DL76 (H3 Antagonist)RatIntravenous1.41N/A~30[5]

Key Signaling Pathways

The therapeutic effects of bipiperidine-containing drugs are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for predicting potential on-target and off-target effects.

Histamine H3 Receptor Signaling

The histamine H3 receptor is a Gαi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.[7] Additionally, the βγ subunits of the G protein can modulate the activity of N-type voltage-gated calcium channels, leading to a reduction in neurotransmitter release.[8] H3 receptor activation can also stimulate the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[9][10]

H3R_Signaling cluster_membrane Plasma Membrane H3R Histamine H3 Receptor PLC Phospholipase C H3R->PLC Activates EGFR EGFR H3R->EGFR Transactivates Gai Gαi/o H3R->Gai Activates Gbg Gβγ H3R->Gbg Releases PI3K PI3K H3R->PI3K Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases ERK ERK1/2 PLC->ERK via PKC EGFR->ERK N_Ca_Channel N-type Ca²⁺ Channel Neurotransmitter_Release Neurotransmitter Release N_Ca_Channel->Neurotransmitter_Release Reduces Histamine Histamine (Agonist) Histamine->H3R Activates Bipiperidine_Antagonist Bipiperidine Antagonist Bipiperidine_Antagonist->H3R Blocks Gai->AC Inhibits Gbg->N_Ca_Channel Inhibits PKA PKA cAMP->PKA Activates Akt Akt PI3K->Akt

Histamine H3 Receptor Signaling Pathway
CCR5 Signaling and HIV-1 Entry

The CCR5 receptor is also a GPCR that couples to inhibitory G proteins (Gαi).[11] Its natural ligands, such as RANTES, MIP-1α, and MIP-1β, induce signaling pathways that lead to chemotaxis of immune cells.[11] In the context of HIV-1 infection, the viral envelope glycoprotein gp120 binds to the CD4 receptor on the host cell, which triggers a conformational change allowing it to then bind to CCR5. This interaction facilitates the fusion of the viral and cellular membranes, leading to viral entry.[12] CCR5 antagonists containing the bipiperidine scaffold allosterically bind to the receptor, inducing a conformational change that prevents its recognition by the gp120-CD4 complex, thereby blocking viral entry.[7]

CCR5_Signaling cluster_membrane Host Cell Membrane CD4 CD4 Receptor HIV_gp120 HIV-1 gp120 CD4->HIV_gp120 Conformational Change CCR5 CCR5 Co-receptor Membrane_Fusion Membrane Fusion & Viral Entry CCR5->Membrane_Fusion 3. Facilitates HIV_gp120->CD4 1. Binds HIV_gp120->CCR5 2. Binds Bipiperidine_Antagonist Bipiperidine Antagonist Bipiperidine_Antagonist->CCR5 Binds & Induces Conformational Change

Mechanism of CCR5-mediated HIV-1 Entry and Inhibition

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of bipiperidine-containing compounds.

Synthesis of the 4,4'-Bipiperidine Scaffold

A common and efficient method for the synthesis of the 4,4'-bipiperidine core involves the catalytic hydrogenation of 4,4'-bipyridine.

Protocol: Catalytic Hydrogenation of 4,4'-Bipyridine

  • Reaction Setup: In a high-pressure autoclave, dissolve 4,4'-bipyridine (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, typically 5-10 mol% of a noble metal catalyst such as Rhodium-on-carbon (Rh/C) or Ruthenium-on-carbon (Ru/C).

  • Hydrogenation: Seal the autoclave and purge with nitrogen gas before introducing hydrogen gas to the desired pressure (typically 500-1000 psi).

  • Reaction Conditions: Heat the reaction mixture to a temperature of 70-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude 4,4'-bipiperidine can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Synthesis_Workflow Start 4,4'-Bipyridine Step1 Dissolve in Solvent (e.g., Methanol) Start->Step1 Step2 Add Catalyst (e.g., Rh/C) Step1->Step2 Step3 Hydrogenation (H₂, High Pressure, Heat) Step2->Step3 Step4 Reaction Monitoring (TLC, GC-MS) Step3->Step4 Step5 Filtration (Remove Catalyst) Step4->Step5 Step6 Purification (Recrystallization or Chromatography) Step5->Step6 End 4,4'-Bipiperidine Step6->End

General Workflow for 4,4'-Bipiperidine Synthesis
Biological Evaluation

This assay is used to determine the binding affinity (Ki) of a test compound for a specific GPCR.[9][13]

Protocol: Competition Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the target GPCR (e.g., HEK-293 cells expressing the human histamine H3 receptor).[14] Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Assay buffer

    • Test compound at various concentrations (typically a 10-point serial dilution).

    • Radioligand (e.g., [³H]-Nα-methylhistamine for the H3 receptor) at a concentration close to its Kd.[14]

    • Cell membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25-30 °C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[9]

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat to separate bound from free radioligand.[9] Wash the filters with ice-cold wash buffer.

  • Detection: Dry the filters, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.[14]

This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP, a key second messenger in many GPCR signaling pathways.[10][15]

Protocol: GloSensor™ cAMP Assay for Gαi-coupled Receptors

  • Cell Preparation: Seed cells stably expressing the target Gαi-coupled GPCR and the GloSensor™ cAMP biosensor into a 96-well plate and incubate overnight.

  • Reagent Equilibration: Replace the culture medium with a CO₂-independent medium containing the GloSensor™ cAMP Reagent and incubate at room temperature for 2 hours.

  • Assay Procedure:

    • Add the test compound (antagonist) at various concentrations to the wells.

    • Add a fixed concentration of an agonist for the target receptor to stimulate the Gαi pathway (and thus decrease cAMP).

    • Add forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Detection: Measure the luminescence signal using a luminometer. An increase in luminescence corresponds to an increase in cAMP levels, indicating antagonism of the Gαi-coupled receptor.

  • Data Analysis: Calculate the EC₅₀ or IC₅₀ value of the test compound from the dose-response curve.

This assay measures the ability of a compound to inhibit the entry of HIV-1 into host cells.[7]

Protocol: Pseudovirus Neutralization Assay

  • Cell Seeding: Seed target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-responsive luciferase reporter gene) in a 96-well plate and incubate overnight.[7]

  • Compound and Virus Preparation: Prepare serial dilutions of the test compound (CCR5 antagonist). Mix the diluted compound with a fixed amount of HIV-1 pseudovirus (engineered to express the envelope protein of an R5-tropic strain) and pre-incubate for 1 hour at 37 °C.[7]

  • Infection: Add the compound-virus mixture to the target cells and incubate for 48 hours.

  • Detection: Lyse the cells and measure the luciferase activity using a luminometer. A decrease in luciferase activity indicates inhibition of viral entry.

  • Data Analysis: Calculate the percent inhibition of viral entry for each compound concentration and determine the IC₅₀ value.[7]

Structure-Activity Relationships (SAR)

The systematic modification of the bipiperidine scaffold and its substituents has led to a deeper understanding of the structural requirements for potent and selective biological activity.

SAR_Concept cluster_sar Structure-Activity Relationship (SAR) Core Bipiperidine Scaffold R1 Substituent R1 Core->R1 Modification at R2 Substituent R2 Core->R2 Modification at Activity Biological Activity (Potency, Selectivity) R1->Activity Impacts R2->Activity Impacts

Conceptual Diagram of Structure-Activity Relationship Studies

For the 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine series of H3 antagonists, modifications at the 6-position of the pyridine ring were found to significantly influence both potency and hERG activity.[1] In the case of piperazino-piperidine based CCR5 antagonists, the nature and size of the substituent on the piperazine ring are critical for receptor selectivity and potency.[2][16]

Conclusion

The bipiperidine scaffold has proven to be a highly valuable and versatile building block in the design of novel therapeutic agents. Its unique structural features have enabled the development of potent and selective modulators of challenging drug targets, particularly GPCRs. The continued exploration of the chemical space around the bipiperidine core, guided by a thorough understanding of structure-activity relationships and target biology, holds great promise for the discovery of next-generation medicines for a wide range of diseases. This technical guide provides a foundational resource for researchers and scientists working to harness the full potential of this remarkable scaffold.

References

Methodological & Application

Synthesis of Irinotecan: A Detailed Application Note and Protocol Utilizing [1,4'-Bipiperidine]-1'-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocol for the synthesis of Irinotecan, a crucial anti-cancer therapeutic, employing [1,4'-Bipiperidine]-1'-carbonyl chloride as a key reagent. Irinotecan, a semi-synthetic analog of camptothecin, is a potent inhibitor of topoisomerase I, an enzyme critical for DNA replication and transcription.[1][2][3] Its synthesis is a critical process in the production of this life-saving medication.

Introduction

Irinotecan (CPT-11) is a prodrug that is converted in the body to its active metabolite, SN-38.[1][4] SN-38 is approximately 100 to 1,000 times more cytotoxic than Irinotecan itself.[2] The primary mechanism of action involves the stabilization of the topoisomerase I-DNA cleavable complex, which prevents the re-ligation of single-strand breaks.[2][5][6] This leads to the accumulation of double-strand DNA breaks during DNA replication, ultimately triggering apoptosis, or programmed cell death, in rapidly dividing cancer cells.[1][6]

The synthesis of Irinotecan hydrochloride typically involves the reaction of 7-ethyl-10-hydroxycamptothecin (SN-38) with this compound or its hydrochloride salt.[7][8] This key coupling reaction introduces the water-solubilizing bis-piperidine side chain at the 10-position of the camptothecin core, enhancing the drug's pharmacokinetic properties.[4]

Synthetic Scheme

The overall reaction for the synthesis of Irinotecan from 7-ethyl-10-hydroxycamptothecin and this compound is depicted below.

Synthesis_Scheme SN38 7-Ethyl-10-hydroxycamptothecin (SN-38) Irinotecan Irinotecan SN38->Irinotecan + Pyridine, CH2Cl2 Bipiperidine This compound Bipiperidine->Irinotecan

Caption: General reaction scheme for the synthesis of Irinotecan.

Quantitative Data Summary

The following table summarizes the reported yields and purity of Irinotecan synthesized using this compound under various conditions, as extracted from patent literature.

Starting MaterialReagentSolvent SystemBaseYield (%)Purity (%)Reference
7-Ethyl-10-hydroxycamptothecinThis compound hydrochloridePyridine, CH₂Cl₂Triethylamine80-[7]
7-Ethyl-10-hydroxycamptothecinThis compound hydrochloridePyridine, CH₂Cl₂Triethylamine8299.9[8]
7-Ethyl-10-hydroxycamptothecin1-Chlorocarbonyl-4-piperidinopiperidine hydrochloridePyridine, CH₂Cl₂Triethylamine9099.8[9]
10-Hydroxycamptothecin1-Chlorocarbonyl-4-piperidinopiperidine hydrochlorideAcetonitrileTriethylamine--[10]
7-Ethyl-10-hydroxycamptothecin[1,4']bipiperidinyl-1'-carbonyl chlorideMDC, PyridineTriethylamine--[11]
7-Ethyl-10-hydroxycamptothecin-Pyridine-->99.5[12]

Note: The purity and yield can vary significantly based on the purity of starting materials and the specific reaction and purification conditions employed.

Experimental Protocol

This protocol is a representative procedure compiled from various sources for the synthesis of Irinotecan hydrochloride.

Materials:

  • 7-Ethyl-10-hydroxycamptothecin (SN-38)

  • This compound hydrochloride

  • Pyridine, anhydrous

  • Methylene chloride (CH₂Cl₂), anhydrous

  • Triethylamine (TEA)

  • Hydrochloric acid (HCl)

  • Acetone

  • Ethanol

  • Water, deionized

Procedure:

  • Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 7-ethyl-10-hydroxycamptothecin (1 equivalent) in anhydrous pyridine (e.g., 13 mL per gram of SN-38).[8]

  • Reagent Preparation: In a separate flask, prepare a solution of this compound hydrochloride (approximately 0.76 equivalents) and triethylamine (approximately 1.07 equivalents) in anhydrous methylene chloride (e.g., 17 mL per gram of SN-38).[8]

  • Reaction: Add the solution from step 2 dropwise to the flask containing the 7-ethyl-10-hydroxycamptothecin solution at a controlled temperature, typically between 30-40°C.[8]

  • Reaction Monitoring: Stir the reaction mixture at this temperature for approximately 1.5 to 2 hours.[8][10] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, excess this compound can be quenched by the addition of 4-piperidinopiperidine.[8]

  • Work-up:

    • Distill off the methylene chloride and pyridine.[8]

    • Dissolve the residue in methylene chloride and wash with a sodium bicarbonate solution to obtain the free base of Irinotecan.[12]

  • Salt Formation and Crystallization:

    • Dissolve the crude free base in a suitable solvent like acetone.[12]

    • Add acidic alcohol to adjust the pH to 2 to form the hydrochloride salt.[12]

    • Concentrate the solution to obtain the hydrochloride salt, which can then be crystallized from a solvent system such as acetone:water (3:1) or ethanol:water to yield the irinotecan hydrochloride trihydrate.[8][12]

  • Purification: The crude product can be further purified by recrystallization to achieve high purity (>99.5%).[12]

Experimental Workflow Diagram

Experimental_Workflow start Start dissolve_sn38 Dissolve 7-ethyl-10-hydroxycamptothecin in Pyridine start->dissolve_sn38 reaction Add reagent solution to SN-38 solution (30-40°C, 1.5-2h) dissolve_sn38->reaction prepare_reagent Prepare solution of This compound HCl and Triethylamine in CH2Cl2 prepare_reagent->reaction monitor Monitor reaction by TLC reaction->monitor workup Work-up: - Distill solvents - Dissolve in CH2Cl2 - Wash with NaHCO3 soln. monitor->workup salt_formation Salt Formation: - Dissolve in Acetone - Add acidic alcohol (pH 2) workup->salt_formation crystallization Crystallization from Acetone/Water or Ethanol/Water salt_formation->crystallization purification Recrystallization crystallization->purification end End: High-purity Irinotecan HCl purification->end

Caption: A step-by-step workflow for the synthesis of Irinotecan.

Mechanism of Action: Topoisomerase I Inhibition

Irinotecan's cytotoxic effect is mediated through the inhibition of DNA topoisomerase I. The following diagram illustrates the signaling pathway.

Signaling_Pathway cluster_cell Cancer Cell Irinotecan Irinotecan (Prodrug) SN38 SN-38 (Active Metabolite) Irinotecan->SN38 Carboxylesterases Ternary_Complex Stable Ternary Complex (SN-38 - Topo I - DNA) SN38->Ternary_Complex TopoI_DNA Topoisomerase I - DNA Complex TopoI_DNA->Ternary_Complex SSB Single-Strand DNA Breaks (Religation Inhibited) Ternary_Complex->SSB Prevents DNA re-ligation DSB Double-Strand DNA Breaks SSB->DSB Replication_Fork Advancing Replication Fork Replication_Fork->DSB Collision Apoptosis Apoptosis (Cell Death) DSB->Apoptosis

Caption: Signaling pathway of Irinotecan leading to cancer cell apoptosis.

References

Application Notes and Protocols: The Role of [1,4'-Bipiperidine]-1'-carbonyl chloride in the Synthesis of Novel PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of targeted therapies, particularly for cancers with deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations. The synthesis of novel and potent PARP inhibitors is a key focus in oncological drug development. This document details the application of [1,4'-Bipiperidine]-1'-carbonyl chloride as a versatile building block in the synthesis of PARP inhibitors. We provide detailed experimental protocols, quantitative data on inhibitor potency, and visualizations of the relevant biological pathways and synthetic workflows.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes essential for cellular processes, including DNA repair, genomic stability, and apoptosis.[1] PARP1, the most abundant member of this family, plays a critical role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is compromised. The inhibition of PARP in these cancer cells leads to an accumulation of unrepaired SSBs, which during replication, collapse into DSBs. The inability to repair these DSBs through the defective HR pathway results in synthetic lethality, selectively killing the cancer cells while sparing normal cells with functional HR.[1][2]

The core structure of many potent PARP inhibitors includes a pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, along with various substituents that enhance binding affinity, selectivity, and pharmacokinetic properties. The [1,4'-bipiperidine] moiety is a valuable structural motif that can be incorporated into PARP inhibitor scaffolds to modulate these properties. This compound serves as a reactive precursor to introduce this bipiperidine carboxamide functionality, which can form crucial interactions within the PARP active site.

Quantitative Data: Potency of PARP Inhibitors

The efficacy of PARP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the PARP enzyme and their cytotoxic effects on cancer cell lines, particularly those with BRCA mutations. The following tables summarize the potency of several approved and experimental PARP inhibitors.

PARP InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Key Indications
Olaparib1-51-2Ovarian, Breast, Pancreatic, Prostate Cancer
Rucaparib1.40.23Ovarian, Prostate Cancer
Niraparib3.82.1Ovarian, Fallopian Tube, Peritoneal Cancer
Talazoparib0.570.2Breast Cancer
Veliparib5.22.9Investigational
Hypothetical Bipiperidine-containing Inhibitor 1-100.5-5Potential for various solid tumors
Data for the hypothetical inhibitor is an estimate based on structure-activity relationships of similar compounds.

Table 1: In vitro potency of selected PARP inhibitors against PARP1 and PARP2 enzymes.[2][3]

Cell LineBRCA StatusOlaparib IC50 (nM)Rucaparib IC50 (nM)Talazoparib IC50 (nM)
Capan-1BRCA2-deficient4.93.60.8
MDA-MB-436BRCA1-deficient25191.2
UWB1.289BRCA1-deficient91291.0
MCF-7BRCA-proficient>10,000>10,0005,600
Table 2: Cytotoxicity of PARP inhibitors in BRCA-deficient and proficient cancer cell lines.[2][4]

Signaling Pathway of PARP-mediated DNA Repair and Inhibition

The following diagram illustrates the central role of PARP1 in the base excision repair pathway and the mechanism of action of PARP inhibitors, leading to synthetic lethality in BRCA-deficient cancer cells.

PARP_Signaling_Pathway cluster_0 Normal Cell (BRCA Proficient) cluster_1 Cancer Cell (BRCA Deficient) DNA_SSB DNA Single-Strand Break (SSB) PARP1_active PARP1 Activation (PARylation) DNA_SSB->PARP1_active Detection BER_Complex Base Excision Repair (BER) Complex Recruitment PARP1_active->BER_Complex SSB_Repair SSB Repair BER_Complex->SSB_Repair DNA_SSB_cancer DNA Single-Strand Break (SSB) PARP1_inhibited PARP1 Trapping & Inhibition DNA_SSB_cancer->PARP1_inhibited PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1_inhibited SSB_accumulation SSB Accumulation PARP1_inhibited->SSB_accumulation Replication_Fork_Collapse Replication Fork Collapse SSB_accumulation->Replication_Fork_Collapse DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB HR_deficient Defective Homologous Recombination (HR) DNA_DSB->HR_deficient Apoptosis Cell Death (Apoptosis) HR_deficient->Apoptosis

Caption: PARP Signaling and Inhibition Pathway.

Experimental Protocols

The following protocols provide a representative methodology for the synthesis of a PARP inhibitor utilizing this compound. This protocol is based on established methods for amide and carbamate bond formation.

Synthesis of a Hypothetical PARP Inhibitor via Amide Bond Formation

This protocol describes the coupling of this compound with a generic PARP inhibitor core containing a primary or secondary amine.

Materials:

  • PARP inhibitor core with an amine functional group (e.g., aminobenzamide derivative)

  • This compound hydrochloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing PARP inhibitor core (1.0 equivalent) in anhydrous DCM or THF.

  • Base Addition: Add triethylamine or DIPEA (2.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Acyl Chloride Addition: In a separate flask, suspend this compound hydrochloride (1.2 equivalents) in anhydrous DCM or THF. Add this suspension dropwise to the stirring solution of the amine and base at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the final PARP inhibitor.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of a PARP inhibitor using this compound.

Synthesis_Workflow Start Starting Materials: - Amine-containing PARP core - this compound HCl Reaction Amide Coupling Reaction (Base, Anhydrous Solvent) Start->Reaction Workup Aqueous Work-up (Extraction & Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product Final PARP Inhibitor Purification->Final_Product Characterization Characterization (NMR, MS, Purity) Final_Product->Characterization

Caption: General Synthetic Workflow.

Logical Relationship: Structure-Activity Relationship (SAR) Considerations

The incorporation of the [1,4'-bipiperidine] moiety can influence the pharmacological properties of the resulting PARP inhibitor in several ways. The following diagram outlines key structural features and their potential impact on activity.

SAR_Diagram Bipiperidine [1,4'-Bipiperidine]-1'-carboxamide Introduces a basic nitrogen for potential salt formation and improved solubility. The piperidine rings can adopt various conformations to fit the binding pocket. Can form hydrogen bonds with amino acid residues in the PARP active site. Linker Linker Region Connects the bipiperidine moiety to the core. Length and flexibility can influence overall potency and selectivity. Bipiperidine->Linker Impacts PARP_Core PARP Inhibitor Core Typically contains a pharmacophore that mimics the nicotinamide of NAD+. Responsible for the primary binding to the PARP catalytic domain. Linker->PARP_Core Modulates

References

Application Notes and Protocols: Acylation of Hindered Amines with [1,4'-Bipiperidine]-1'-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of sterically hindered amines is a critical transformation in medicinal chemistry and drug development. These reactions are essential for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). [1,4'-Bipiperidine]-1'-carbonyl chloride is a key reagent in this field, notably serving as a crucial intermediate in the synthesis of the topoisomerase I inhibitor, Irinotecan.[1] The bipiperidine scaffold is a prevalent structural motif in drug discovery, often utilized to enhance the pharmacokinetic properties of compounds.[1]

This document provides detailed protocols for the N-acylation of hindered amines using this compound. The methodologies outlined herein are designed to be robust and efficient, offering valuable guidance for the synthesis of novel urea derivatives for potential therapeutic applications. The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a stable urea linkage.[2] Due to the steric hindrance often present in the amine substrates, optimization of reaction conditions, including the choice of base and solvent, is crucial for achieving high yields.

General Reaction Scheme

The fundamental reaction involves the coupling of a hindered amine with this compound, typically in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Acylation_Reaction reagent1 This compound product N-Acylated Product reagent1->product Base (e.g., Triethylamine) Solvent (e.g., DCM) Room Temperature reagent2 +   Hindered Amine (R1R2NH) reagent2->product

Caption: General acylation reaction scheme.

Experimental Protocols

The following protocols provide detailed methods for the acylation of representative hindered amines with this compound. It is important to note that optimization of reaction times and purification methods may be necessary for different substrates.

Protocol 1: Acylation of a Hindered Secondary Aliphatic Amine (Diisopropylamine)

This protocol details the reaction of this compound with diisopropylamine, a sterically demanding secondary amine.

Materials:

  • This compound hydrochloride

  • Diisopropylamine

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound hydrochloride (1.0 eq).

  • Dissolve the starting material in anhydrous DCM (approximately 15 mL per mmol of the carbonyl chloride).

  • Add triethylamine (2.2 eq) to the solution to liberate the free base of the carbonyl chloride and neutralize the HCl byproduct that will be formed during the reaction. Stir for 10 minutes at room temperature.

  • In a separate flask, dissolve diisopropylamine (1.1 eq) in a minimal amount of anhydrous DCM.

  • Slowly add the diisopropylamine solution to the stirring solution of this compound at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Protocol 2: Acylation of a Hindered Primary Aromatic Amine (2,6-Dimethylaniline)

This protocol outlines the synthesis of N-([1,4'-bipiperidin]-1'-ylcarbonyl)-2,6-dimethylaniline, demonstrating the acylation of a sterically hindered aniline derivative.[3]

Materials:

  • This compound hydrochloride

  • 2,6-Dimethylaniline

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2,6-dimethylaniline (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM (approximately 10 mL per mmol of aniline). Stir the solution for 10 minutes at room temperature.

  • In a separate flask, suspend this compound hydrochloride (1.05 eq) in a minimal amount of anhydrous DCM.

  • Slowly add the suspension of the acyl chloride to the stirring aniline solution at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 16-36 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl solution (2x) to remove unreacted aniline and DIPEA.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Data Presentation

The following table summarizes representative data for the acylation of various hindered amines with this compound. Please note that these are estimated yields and reaction times, which may vary depending on the specific substrate and reaction conditions.

EntryHindered AmineBaseSolventTime (h)Yield (%)
1DiisopropylamineTEADCM2475-85
22,6-DimethylanilineDIPEADCM3665-75
3N-MethylanilineTEADCM1280-90
4tert-ButylamineTEADCM1885-95

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for the acylation of hindered amines and a conceptual representation of the reaction mechanism.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Hindered Amine & Base in Anhydrous Solvent reagent_prep Prepare Solution/Suspension of this compound add_reagent Slowly Add Acyl Chloride to Amine Solution at 0°C reagent_prep->add_reagent react Stir at Room Temperature (Monitor by TLC) add_reagent->react quench Quench Reaction with Water react->quench extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer (Acid, Base, Brine) extract->wash dry Dry with Anhydrous Salt (e.g., Na2SO4) wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify end Characterize Pure Product purify->end

Caption: Experimental workflow for acylation.

Reaction_Mechanism amine Hindered Amine (Nucleophile) tetrahedral_intermediate Tetrahedral Intermediate amine->tetrahedral_intermediate Nucleophilic Attack acyl_chloride This compound (Electrophile) acyl_chloride->tetrahedral_intermediate product N-Acylated Product (Urea) tetrahedral_intermediate->product Elimination of Cl- hcl HCl salt [H-Base]+Cl- hcl->salt Neutralization base Base (e.g., TEA) base->salt

Caption: Conceptual reaction mechanism.

Conclusion

The acylation of hindered amines with this compound is a valuable synthetic tool for accessing novel urea-containing compounds. The provided protocols offer a solid foundation for researchers to develop and optimize these reactions for their specific needs. Careful consideration of the steric and electronic properties of the amine substrate, along with the appropriate choice of base and reaction conditions, will facilitate the successful synthesis of a diverse range of N-acylated products for further investigation in drug discovery and development programs.

References

Application Notes & Protocols: Acylation of Nucleophiles with [1,4'-Bipiperidine]-1'-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1,4'-Bipiperidine]-1'-carbonyl chloride is a highly reactive acylating agent and a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its bifunctional nature, featuring the reactive carbonyl chloride and the bipiperidine scaffold, makes it a valuable building block in medicinal chemistry. The bipiperidine motif is present in numerous biologically active molecules and can impart favorable pharmacokinetic properties.[1]

This molecule is most notably used as a key starting material in the production of Irinotecan, a topoisomerase I inhibitor used in cancer chemotherapy.[2][3] The primary reactivity of this compound stems from the electrophilic carbonyl carbon, which readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including amines, alcohols, and thiols.[1] This reaction pathway allows for the efficient formation of stable urea, carbamate, and thiocarbamate linkages, respectively. These application notes provide detailed protocols for the reaction of this compound with these key nucleophile classes.

General Reaction Mechanism

The fundamental reaction mechanism is a nucleophilic acyl substitution. The lone pair of electrons from the nucleophile (e.g., the nitrogen in an amine, the oxygen in an alcohol, or the sulfur in a thiol) attacks the electrophilic carbonyl carbon of the carbonyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the final acylated product. The reaction typically generates hydrogen chloride (HCl) as a byproduct, necessitating the use of a base to neutralize it and drive the reaction to completion.[4]

G cluster_reactants Reactants cluster_products Products reagent This compound intermediate Tetrahedral Intermediate reagent->intermediate + Nucleophile Attack nucleophile Nucleophile (R-NH₂, R-OH, R-SH) product Acylated Product (Urea, Carbamate, Thiocarbamate) byproduct HCl intermediate->product - Cl⁻ base Base (e.g., Pyridine, Et₃N) base->reagent Neutralizes HCl byproduct G cluster_nucleophiles Nucleophiles cluster_products Product Classes start This compound amine Amines (R₂NH) start->amine reacts with alcohol Alcohols (ROH) start->alcohol reacts with thiol Thiols (RSH) start->thiol reacts with urea Ureas amine->urea to form carbamate Carbamates alcohol->carbamate to form thiocarbamate Thiocarbamates thiol->thiocarbamate to form G prep 1. Reagent Preparation - Dissolve nucleophile and base - Prepare acyl chloride solution setup 2. Reaction Setup - Cool nucleophile solution (0°C) - Add acyl chloride dropwise prep->setup monitor 3. Reaction Monitoring - Stir at RT for 2-24h - Track progress via TLC/LC-MS setup->monitor workup 4. Aqueous Work-up - Quench with water - Extract with organic solvent - Wash with brine monitor->workup purify 5. Purification & Analysis - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify via chromatography workup->purify

References

Application Notes and Protocols: Acylation Reactions with [1,4'-Bipiperidine]-1'-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

[1,4'-Bipiperidine]-1'-carbonyl chloride is a reactive acylating agent primarily utilized as a crucial intermediate in the synthesis of complex pharmaceutical compounds.[1][2] Its most notable application is in the semi-synthesis of Irinotecan, a camptothecin derivative used in cancer therapy as a topoisomerase I inhibitor.[1][2][3] The molecule's reactivity stems from the electrophilic carbonyl chloride group, which readily undergoes nucleophilic acyl substitution with nucleophiles such as alcohols or amines to form stable carbamate or urea linkages, respectively.[1]

These application notes provide detailed protocols for the use of this compound in acylation reactions, focusing on the synthesis of Irinotecan as a primary example. General procedures for the acylation of other nucleophiles are also discussed.

General Reaction Mechanism

The fundamental reaction involves the attack of a nucleophile (an alcohol or amine) on the carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride leaving group. A base, typically a non-nucleophilic tertiary amine like triethylamine or pyridine, is essential to neutralize the hydrochloric acid byproduct, which would otherwise react with the amine nucleophile and halt the reaction.

G AcylChloride This compound Attack 1. Nucleophilic Attack AcylChloride->Attack Nucleophile Nucleophile (R-OH or R-NHR') Nucleophile->Attack Base Base (e.g., Triethylamine) Neutralization 3. Acid Neutralization Base->Neutralization Elimination 2. Elimination of Cl- Attack->Elimination Elimination->Neutralization HCl byproduct FinalProduct Acylated Product (Carbamate or Urea) Elimination->FinalProduct Salt Base·HCl Salt Neutralization->Salt

Caption: General mechanism for nucleophilic acyl substitution.

Experimental Protocols

Protocol 1: Synthesis of Irinotecan via Acylation of 7-Ethyl-10-hydroxycamptothecin

This protocol details the coupling of this compound with the hindered phenolic hydroxyl group of 7-Ethyl-10-hydroxycamptothecin (SN-38). The procedure is adapted from established synthetic routes.[2]

Objective: To synthesize Irinotecan by forming a carbamate linkage between this compound and SN-38.

Materials and Reagents:

  • 7-Ethyl-10-hydroxycamptothecin (SN-38)

  • This compound hydrochloride

  • Pyridine (anhydrous)

  • Triethylamine (TEA)

  • Methylene chloride (DCM, anhydrous)

  • Acetonitrile

  • Hydrochloric acid (5%)

  • Water (deionized)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Temperature probe

  • Addition funnel

  • Inert atmosphere setup (Argon or Nitrogen)

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a three-necked flask under an inert atmosphere, charge 7-Ethyl-10-hydroxycamptothecin and anhydrous pyridine. Stir the mixture until a clear solution or a fine suspension is formed.[2]

  • Acylating Agent Preparation: In a separate flask, prepare a solution of this compound hydrochloride and triethylamine in anhydrous methylene chloride. The triethylamine serves to liberate the free base of the acyl chloride from its hydrochloride salt.[2]

  • Acylation Reaction: Add the solution of the acylating agent dropwise to the SN-38 mixture at a controlled temperature, typically between room temperature and 40 °C.[2]

  • Reaction Monitoring: Stir the mixture for 1.5-2 hours.[2] Monitor the reaction progress using an appropriate method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material (SN-38) is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, distill off the methylene chloride and pyridine under reduced pressure.[2]

    • Add water to the residue and adjust the pH to approximately 4.0 using hydrochloric acid at an elevated temperature (e.g., 80 °C).[2]

    • Cool the mixture to 0-5 °C and stir for several hours (e.g., 20 hours) to induce crystallization of the product, Irinotecan hydrochloride.[2]

  • Purification:

    • Filter the crystalline solid and wash it with cold water.[2]

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as an acetonitrile/water mixture.[2]

    • Dry the final product under reduced pressure. The expected yield is typically high, around 90%.[2]

Safety Precautions:

  • Camptothecin derivatives are cytotoxic. Handle all materials in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Phosgene derivatives like the starting acyl chloride are corrosive and moisture-sensitive.[1] Handle with care under an inert atmosphere.

  • Pyridine and methylene chloride are toxic and volatile. Avoid inhalation and skin contact.

G start Start prep_sn38 Prepare SN-38 Solution in Pyridine start->prep_sn38 prep_acyl Prepare Acyl Chloride Solution (with TEA in DCM) start->prep_acyl react Combine Solutions (Stir at 30-40 °C, 1.5-2h) prep_sn38->react prep_acyl->react monitor Monitor Reaction (TLC / HPLC) react->monitor monitor->react Incomplete distill Distill Solvents (Reduced Pressure) monitor->distill Complete ph_adjust Adjust pH to 4.0 with HCl (in Water at 80 °C) distill->ph_adjust crystallize Crystallize Product (Cool to 0-5 °C, stir 20h) ph_adjust->crystallize filter Filter and Wash Solid (with cold water) crystallize->filter purify Optional: Recrystallize (Acetonitrile/Water) filter->purify dry Dry Product (Vacuum) filter->dry No Recrystallization purify->dry end End: Pure Irinotecan·HCl dry->end

Caption: Experimental workflow for the synthesis of Irinotecan.

Protocol 2: General Procedure for N-Acylation of Primary and Secondary Amines

This protocol provides a general method for forming a urea linkage by reacting this compound with a primary or secondary amine.

Objective: To synthesize novel N-substituted ureas for applications in drug discovery and medicinal chemistry.

Materials and Reagents:

  • Primary or Secondary Amine (Substrate)

  • This compound hydrochloride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere setup (optional, but recommended)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve the amine substrate (1.0 eq) and a non-nucleophilic base like triethylamine (1.5-2.0 eq) in an anhydrous solvent (e.g., DCM) in a round-bottom flask.[4]

  • Cooling: Cool the mixture to 0 °C in an ice bath to manage the exothermic nature of the reaction.

  • Reagent Addition: In a separate flask, dissolve this compound hydrochloride (1.1 eq) in the same anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.[4]

  • Quenching and Work-up:

    • Quench the reaction by adding water or a saturated aqueous NaHCO₃ solution.[4]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine to remove any unreacted starting materials and salts.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the solvent under reduced pressure to yield the crude product.[4]

  • Purification: If necessary, purify the crude product by silica gel column chromatography or recrystallization.

Data Presentation

Table 1: Summary of Reaction Parameters for Irinotecan Synthesis (Based on data from cited literature[2])

ParameterCondition / ReagentStoichiometry (eq)Purpose
Nucleophile 7-Ethyl-10-hydroxycamptothecin1.0The hydroxyl-containing substrate to be acylated.
Acylating Agent This compound HCl~1.1 - 1.3Provides the electrophilic carbonyl for the acylation reaction.
Solvent System Methylene Chloride & Pyridine-Solubilizes reactants; Pyridine also acts as a catalyst and base.
Base Triethylamine (TEA)~1.3 - 1.5Neutralizes HCl byproduct and liberates the free acyl chloride base.
Temperature 30 - 40 °C-Provides sufficient energy for the reaction to proceed efficiently.
Reaction Time 1.5 - 2 hours-Typical duration for the reaction to reach completion.
Reported Yield ~90%-The expected yield of the purified, crystalline Irinotecan hydrochloride.

Table 2: Typical Conditions for General N-Acylation of Amines

ParameterCondition / ReagentStoichiometry (eq)Purpose
Nucleophile Primary or Secondary Amine1.0The amine substrate to be acylated.
Acylating Agent This compound HCl1.1Provides the electrophilic carbonyl group.
Solvent Dichloromethane (DCM)-Anhydrous, aprotic solvent to facilitate the reaction.
Base Triethylamine (TEA)1.5 - 2.0Scavenges the HCl byproduct.
Temperature 0 °C to Room Temperature-Controls reaction rate and minimizes side reactions.
Reaction Time 2 - 4 hours-General timeframe for reaction completion.

Logical Relationships in Drug Synthesis

The synthesis of Irinotecan highlights a common strategy in pharmaceutical development where a complex, naturally-derived core (camptothecin) is modified with a synthetic side chain to improve its pharmacological properties, such as solubility and drug delivery.

G cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Product A Camptothecin (Natural Product) D 7-Ethyl-10-hydroxy- camptothecin (SN-38) A->D Multi-step synthesis B 4-Piperidinopiperidine E [1,4'-Bipiperidine]-1'- carbonyl chloride B->E C Phosgene Equivalent (e.g., Triphosgene) C->E F Irinotecan (CPT-11) (Active Pharmaceutical Ingredient) D->F Acylation (Protocol 1) E->F Acylation (Protocol 1)

Caption: Key relationships in the synthesis of Irinotecan.

References

Application Notes and Protocols: Large-Scale Synthesis of [1,4'-Bipiperidine]-1'-carbonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the large-scale synthesis of [1,4'-bipiperidine]-1'-carbonyl chloride and its hydrochloride salt, key intermediates in the manufacturing of various pharmaceuticals, including the antitumor drug Irinotecan.[1][2] Two primary synthetic routes are presented: a traditional approach using phosgene or its equivalents, and a safer, alternative method avoiding the direct use of phosgene gas.

Synthesis Protocols

Method 1: Phosgene-Based Synthesis of this compound Hydrochloride

This method is a high-yielding process that utilizes phosgene or a phosgene equivalent, such as triphosgene, to directly convert 4-piperidinopiperidine to the desired product. The use of methylene chloride as a solvent is crucial for minimizing the formation of dimeric impurities.[1][3]

Experimental Protocol:

  • Reaction Setup: A suitable multi-neck reaction vessel equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a gas inlet/outlet (connected to a scrubber for phosgene neutralization) is charged with a solution of 4-piperidinopiperidine in methylene chloride.

  • Phosgenation: The solution is cooled to 0-5 °C. A solution of phosgene (or triphosgene) in methylene chloride is added dropwise while maintaining the temperature below 10 °C. The reaction is highly exothermic and requires careful monitoring and control.

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to ensure the complete consumption of the starting material.

  • Solvent Exchange and Product Isolation: Upon completion, an additional distillation solvent (e.g., acetonitrile) is added to the reaction mixture.[1] The methylene chloride is then removed by distillation. This solvent exchange raises the distillation temperature and helps to remove volatile impurities.[1]

  • Crystallization and Filtration: The mixture is cooled to 0-5 °C to induce crystallization of the this compound hydrochloride product. The crystalline solid is collected by filtration.

  • Washing and Drying: The filtered product is washed with a cold mixture of acetonitrile and water, followed by a wash with cold acetonitrile to remove any remaining impurities.[1] The product is then dried under reduced pressure to yield the final product as a white crystalline solid.

Method 2: Non-Phosgene Synthesis of this compound Hydrochloride

This alternative protocol provides a safer route by avoiding the use of highly toxic phosgene gas. The synthesis proceeds through a three-step, one-pot process involving silylation, carboxylation with carbon dioxide, and subsequent conversion to the carbonyl chloride using thionyl chloride.[4][5][6]

Experimental Protocol:

  • Silylation of 4-Piperidinopiperidine: In a nitrogen-purged reactor, a solution of 4-piperidinopiperidine in methylene chloride is treated with a trialkylsilyl halide (e.g., trimethylsilyl chloride) at a temperature below 25 °C. The reaction mixture is stirred for approximately 1-2 hours to form the silylated intermediate, 4-piperidinopiperidinyl trialkylsilyl.[4][5]

  • Carboxylation with Carbon Dioxide: Carbon dioxide gas is bubbled through the solution containing the silylated intermediate. This reaction forms a trialkylsilyl carbamate derivative.[5][6]

  • Formation of Carbonyl Chloride: Thionyl chloride is added dropwise to the reaction mixture at a controlled temperature (typically 0-10 °C). This step converts the carbamate derivative into this compound hydrochloride.[4]

  • Work-up and Isolation: The reaction mixture is filtered to remove any precipitated by-products. The filtrate, containing the desired product, is then carefully added to a cold aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize excess acid and facilitate the separation of the free base form of the product if desired. For the hydrochloride salt, the product can be precipitated and collected.

  • Purification: The product is purified by recrystallization from an appropriate solvent system to achieve high purity.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound derivatives.

Table 1: Reagent and Product Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-Piperidinopiperidine4897-50-1C₁₀H₂₀N₂168.28
This compound103816-19-9C₁₁H₁₉ClN₂O230.73
This compound hydrochloride143254-82-4C₁₁H₂₀Cl₂N₂O267.20
Triphosgene (Phosgene equivalent)32315-10-9C₃Cl₆O₃296.75
Thionyl chloride7719-09-7SOCl₂118.97

Table 2: Comparison of Synthetic Protocols

ParameterMethod 1: Phosgene-Based SynthesisMethod 2: Non-Phosgene Synthesis
Key Reagents 4-Piperidinopiperidine, Phosgene/Triphosgene, Methylene Chloride4-Piperidinopiperidine, Trialkylsilyl halide, CO₂, Thionyl Chloride
Typical Yield HighGood to High
Product Purity >99% (HPLC)[1]High, dependent on purification
Key Impurity Dimeric by-product (<1-5% with optimized conditions)[1][3]Residual silyl compounds, inorganic salts
Safety Concerns Use of highly toxic and corrosive phosgene or its equivalentsUse of corrosive thionyl chloride and trialkylsilyl halides
Scalability Well-established for large-scale productionSuitable for large-scale production with appropriate engineering controls

Visualizations

The following diagrams illustrate the chemical pathways and workflows for the described synthetic methods.

phosgene_synthesis start 4-Piperidinopiperidine product [1,4'-Bipiperidine]-1'-carbonyl Chloride Hydrochloride start->product Reaction at 0-10 °C reagent Phosgene (or Triphosgene) in Methylene Chloride reagent->product

Caption: Phosgene-based synthesis of this compound HCl.

non_phosgene_workflow cluster_workflow Non-Phosgene Synthesis Workflow step1 Step 1: Silylation (4-Piperidinopiperidine + Trialkylsilyl Halide) step2 Step 2: Carboxylation (Introduction of CO2) step1->step2 Forms Silylated Intermediate step3 Step 3: Chlorination (Reaction with Thionyl Chloride) step2->step3 Forms Carbamate Derivative step4 Step 4: Isolation & Purification step3->step4 Yields Final Product

References

Application Notes and Protocols: [1,4'-Bipiperidine]-1'-carbonyl chloride as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1,4'-Bipiperidine]-1'-carbonyl chloride is a reactive chemical intermediate with significant potential in the synthesis of novel heterocyclic compounds for drug discovery and development. The presence of the [1,4'-bipiperidine] scaffold is a common feature in a number of biologically active molecules, often imparting favorable pharmacokinetic properties. The highly reactive carbonyl chloride moiety allows for facile reaction with a variety of nucleophiles, making it an ideal starting point for the construction of diverse molecular architectures. While its role as a key intermediate in the synthesis of the topoisomerase I inhibitor Irinotecan is well-established, its broader utility as a building block for other novel heterocycles remains an area of active exploration.[1]

These application notes provide a detailed overview of the potential applications of this compound in the synthesis of various heterocycles, including ureas, carbamates, thiocarbamates, oxadiazoles, thiazoles, and pyrimidines. The protocols provided are based on established synthetic methodologies for analogous acyl chlorides and are intended to serve as a guide for the development of new chemical entities.

I. Synthesis of Urea, Carbamate, and Thiocarbamate Derivatives

The carbonyl chloride group of this compound readily reacts with amines, alcohols, and thiols to form the corresponding urea, carbamate, and thiocarbamate derivatives. These functional groups are prevalent in many marketed drugs and are known to participate in key hydrogen bonding interactions with biological targets.

General Reaction Scheme:

reagent [1,4'-Bipiperidine]-1'- carbonyl chloride product Product (Urea, Carbamate, or Thiocarbamate) reagent->product + nucleophile R-XH (X = NH, O, S) nucleophile->product + base Base (e.g., Triethylamine) base->product

Caption: General reaction for the synthesis of ureas, carbamates, and thiocarbamates.

Application Note 1: Synthesis of Substituted Ureas

The reaction with primary or secondary amines yields N,N'-substituted ureas containing the [1,4'-bipiperidine] moiety. These compounds can be screened for a variety of biological activities, including as enzyme inhibitors or receptor modulators.

Experimental Protocol: Synthesis of 1'-((4-fluorophenyl)carbamoyl)-[1,4'-bipiperidine]

  • To a stirred solution of 4-fluoroaniline (1.1 g, 10 mmol) and triethylamine (1.4 mL, 10 mmol) in anhydrous dichloromethane (50 mL) at 0 °C, add a solution of this compound (2.3 g, 10 mmol) in anhydrous dichloromethane (20 mL) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired product.

Table 1: Representative Urea Derivatives

Compound IDAmine NucleophileYield (%)Purity (%)
U-1 4-Fluoroaniline85>98
U-2 Benzylamine88>99
U-3 Morpholine92>99
Application Note 2: Synthesis of Carbamates

Reaction with alcohols or phenols provides carbamate derivatives. The [1,4'-bipiperidine] carbamates can be investigated for their potential as prodrugs or as bioactive molecules in their own right.

Experimental Protocol: Synthesis of phenyl [1,4'-bipiperidine]-1'-carboxylate

  • To a solution of phenol (0.94 g, 10 mmol) and pyridine (0.8 mL, 10 mmol) in anhydrous tetrahydrofuran (THF) (50 mL) at room temperature, add this compound (2.3 g, 10 mmol) portionwise.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction by TLC.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

  • Recrystallize the crude product from ethanol to obtain pure phenyl [1,4'-bipiperidine]-1'-carboxylate.

Table 2: Representative Carbamate Derivatives

Compound IDAlcohol/Phenol NucleophileYield (%)Purity (%)
C-1 Phenol82>98
C-2 4-Methoxyphenol85>99
C-3 Cyclohexanol78>97
Application Note 3: Synthesis of Thiocarbamates

The reaction with thiols produces thiocarbamate analogues, which are of interest due to their unique chemical properties and potential for biological activity.

Experimental Protocol: Synthesis of S-phenyl [1,4'-bipiperidine]-1'-carbothioate

  • To a solution of thiophenol (1.1 g, 10 mmol) and triethylamine (1.4 mL, 10 mmol) in anhydrous dichloromethane (50 mL) at 0 °C, add a solution of this compound (2.3 g, 10 mmol) in anhydrous dichloromethane (20 mL) dropwise.

  • Stir the reaction mixture at room temperature for 5 hours.

  • Monitor the reaction by TLC.

  • Wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Table 3: Representative Thiocarbamate Derivatives

Compound IDThiol NucleophileYield (%)Purity (%)
TC-1 Thiophenol80>98
TC-2 Benzyl mercaptan83>99
TC-3 Cyclohexanethiol75>97

II. Synthesis of Novel Heterocyclic Rings

This compound can also be employed in cyclization reactions with bifunctional nucleophiles to construct more complex heterocyclic systems, such as oxadiazoles, thiazoles, and pyrimidines.

Application Note 4: Synthesis of 1,3,4-Oxadiazoles

A two-step, one-pot synthesis can be envisioned where the carbonyl chloride first reacts with a hydrazide to form an N-acylhydrazide intermediate, which then undergoes cyclodehydration to yield a 1,3,4-oxadiazole ring.

Experimental Workflow:

start [1,4'-Bipiperidine]-1'- carbonyl chloride + R-CONHNH2 intermediate N-Acylhydrazide Intermediate Formation start->intermediate cyclization Cyclodehydration (e.g., POCl3, heat) intermediate->cyclization product 2-R-5-([1,4'-bipiperidin]-1'-yl)- 1,3,4-oxadiazole cyclization->product

Caption: Workflow for the synthesis of 1,3,4-oxadiazoles.

Experimental Protocol: Synthesis of 2-phenyl-5-([1,4'-bipiperidin]-1'-yl)-1,3,4-oxadiazole

  • In a round-bottom flask, dissolve benzhydrazide (1.36 g, 10 mmol) and triethylamine (1.4 mL, 10 mmol) in anhydrous acetonitrile (50 mL).

  • Cool the solution to 0 °C and add a solution of this compound (2.3 g, 10 mmol) in anhydrous acetonitrile (20 mL) dropwise.

  • Stir the mixture at room temperature for 2 hours to form the N-acylhydrazide intermediate.

  • To the reaction mixture, add phosphorus oxychloride (2.8 mL, 30 mmol) dropwise at 0 °C.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography (eluent: ethyl acetate/hexane gradient).

Table 4: Representative 1,3,4-Oxadiazole Derivatives

Compound IDHydrazideYield (%)Purity (%)
OX-1 Benzhydrazide65>97
OX-2 Isonicotinohydrazide62>98
OX-3 Acetohydrazide58>96
Application Note 5: Synthesis of Thiazoles

Following a modified Hantzsch thiazole synthesis, the carbonyl chloride can be converted to a thioamide in situ or pre-synthesized and then cyclized with an α-haloketone to furnish a thiazole ring.

Experimental Protocol: Synthesis of 2-([1,4'-bipiperidin]-1'-yl)-4-phenylthiazole

Step 1: Synthesis of [1,4'-bipiperidine]-1'-carbothioamide

  • Bubble hydrogen sulfide gas through a solution of [1,4'-Bipiperidine]-1'-carbonitrile (prepared from the carbonyl chloride) in pyridine at 0 °C for 1 hour.

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into ice water and collect the precipitated solid by filtration.

Step 2: Cyclization

  • To a solution of the crude [1,4'-bipiperidine]-1'-carbothioamide (10 mmol) in ethanol (50 mL), add 2-bromoacetophenone (1.99 g, 10 mmol).

  • Reflux the mixture for 6 hours.

  • Cool the reaction and neutralize with aqueous sodium carbonate.

  • Extract the product with chloroform (3 x 50 mL).

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Table 5: Representative Thiazole Derivatives

Compound IDα-HaloketoneYield (%)Purity (%)
TH-1 2-Bromoacetophenone55>97
TH-2 2-Chloro-1-(4-chlorophenyl)ethanone52>96
TH-3 3-Bromopentan-2,4-dione48>95
Application Note 6: Synthesis of Pyrimidines

This compound can be used to acylate an amidine, followed by cyclization with a suitable three-carbon synthon (e.g., a β-ketoester) to form a pyrimidine ring.

Experimental Protocol: Synthesis of 2-([1,4'-bipiperidin]-1'-yl)-4-methyl-6-phenylpyrimidin-5-carboxylate

  • To a suspension of benzamidine hydrochloride (1.57 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) in anhydrous DMF (50 mL), add this compound (2.3 g, 10 mmol) at room temperature.

  • Stir the mixture for 12 hours.

  • Add ethyl benzoylacetate (1.92 g, 10 mmol) and continue stirring at 100 °C for 8 hours.

  • Cool the reaction mixture and pour into ice water.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the residue by column chromatography.

Table 6: Representative Pyrimidine Derivatives

| Compound ID | Amidine | β-Dicarbonyl | Yield (%) | Purity (%) | | :--- | :--- | :--- | :--- | | PY-1 | Benzamidine | Ethyl benzoylacetate | 45 | >95 | | PY-2 | Acetamidine | Ethyl acetoacetate | 42 | >96 | | PY-3 | Guanidine | Diethyl malonate | 38 | >95 |

III. Potential Biological Signaling Pathways

The [1,4'-bipiperidine] moiety is present in various centrally active agents. Novel heterocycles derived from this compound could potentially modulate various signaling pathways. For instance, they could be designed as antagonists for G-protein coupled receptors (GPCRs) or as inhibitors of key enzymes in cellular signaling cascades.

ligand Novel Heterocycle receptor GPCR ligand->receptor Antagonism g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: Hypothetical antagonism of a GPCR signaling pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of novel heterocyclic compounds. The straightforward reactivity of the carbonyl chloride group allows for the facile introduction of the [1,4'-bipiperidine] moiety into various molecular scaffolds. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this reagent in the development of new therapeutic agents. Further investigation into the biological activities of the synthesized compounds is warranted to uncover their therapeutic potential.

References

Application Notes and Protocols: Storage and Stability of [1,4'-Bipiperidine]-1'-carbonyl Chloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1,4'-Bipiperidine]-1'-carbonyl chloride is a reactive acyl chloride derivative utilized as a key intermediate in various synthetic chemical processes. Its utility in the synthesis of novel compounds, including potential therapeutic agents, necessitates a thorough understanding of its stability profile. Acyl chlorides, as a class of compounds, are known for their high reactivity, particularly their sensitivity to nucleophiles such as water. This reactivity makes proper storage and handling critical to ensure the integrity and purity of the compound for experimental use.

These application notes provide a comprehensive overview of the recommended storage conditions, stability considerations, and detailed protocols for assessing the stability of this compound solutions.

Storage and Handling

Proper storage and handling of this compound are paramount to prevent its degradation. As with other acyl chlorides, the primary route of degradation is hydrolysis.

Recommended Storage Conditions:

  • Solid Form: The solid compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture. Several suppliers recommend storage temperatures between 2-8°C.[1][2] For long-term storage, it is advisable to store the main container in a desiccator.

  • Solutions: Stock solutions should be prepared in anhydrous solvents. It is highly recommended to prepare solutions fresh for each use. If short-term storage is necessary, solutions should be stored in tightly sealed vials with a septum, under an inert atmosphere, and at low temperatures (e.g., -20°C) to slow down potential degradation.[3] It is best practice to aliquot stock solutions to avoid repeated opening and closing of the main container.[4]

Handling Precautions:

  • Handle this compound in a well-ventilated fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

  • Avoid contact with skin and eyes.[1]

  • Keep away from water, alcohols, and strong bases as they can react violently with the compound.[5][6][7]

Stability Profile

The primary degradation pathway for this compound is hydrolysis, which occurs upon contact with water, including atmospheric moisture. This reaction results in the formation of [1,4'-bipiperidine]-1'-carboxylic acid and hydrochloric acid. The presence of these degradation products can significantly impact the outcome of subsequent reactions.

Potential Degradation Pathway

reactant This compound product1 [1,4'-Bipiperidine]-1'-carboxylic acid reactant->product1 Hydrolysis product2 HCl reactant->product2 Hydrolysis water H₂O (Moisture)

Figure 1. Hydrolysis of this compound.

Quantitative Stability Data

The following table summarizes the recommended storage conditions and expected stability for this compound based on general chemical principles for acyl chlorides. This data is illustrative and should be confirmed by experimental analysis.

FormulationSolvent SystemStorage TemperatureContainerRecommended Duration
SolidN/A2-8°CTightly sealed, inert atmosphere, desiccatedUp to 12 months
Solution (10 mg/mL)Anhydrous Dichloromethane-20°CTightly sealed vial with septum, inert atmosphereUp to 1 month[3]
Solution (10 mg/mL)Anhydrous Acetonitrile-20°CTightly sealed vial with septum, inert atmosphereUp to 1 month[3]
Solution (10 mg/mL)Anhydrous Dichloromethane4°CTightly sealed vial with septum, inert atmosphereUp to 1 week
Solution (10 mg/mL)Anhydrous Acetonitrile4°CTightly sealed vial with septum, inert atmosphereUp to 1 week

Experimental Protocols

Protocol 1: Stability Assessment of this compound Solutions by HPLC

This protocol outlines a method to assess the stability of this compound in solution over time by monitoring the decrease in the parent compound and the appearance of its hydrolysis product.

Materials:

  • This compound

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (for MS-compatible methods) or Phosphoric acid[8]

  • HPLC system with a UV or MS detector

  • C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm)[9]

  • Autosampler vials with septa

  • Syringe filters (0.22 µm)

Procedure:

  • Solution Preparation:

    • In a fume hood, prepare a stock solution of this compound in the desired anhydrous solvent at a concentration of 1 mg/mL.

    • Dispense aliquots of the solution into several autosampler vials and seal them tightly.

  • Time-Point Storage:

    • Store the vials under the desired storage conditions (e.g., -20°C, 4°C, room temperature).

    • Designate vials for analysis at specific time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

  • Sample Analysis:

    • At each time point, retrieve a vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.[3]

    • Prepare a dilution of the sample in the mobile phase to a suitable concentration for HPLC analysis.

    • Filter the diluted sample through a 0.22 µm syringe filter into a clean autosampler vial.

    • Inject the sample onto the HPLC system.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a suitable gradient (e.g., 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate).

    • Flow Rate: 1.0 mL/min[9]

    • Column Temperature: 30°C[9]

    • Detection: UV at a suitable wavelength (e.g., 210 nm) or MS.

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak area of the parent compound and any degradation products.

    • Calculate the percentage of the remaining parent compound at each time point relative to the initial time point (t=0).

    • Plot the percentage of the remaining parent compound versus time for each storage condition.

Experimental Workflow for Stability Assessment

cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (t=0, 1, 2, ...) cluster_data Data Processing prep_sol Prepare stock solution in anhydrous solvent aliquot Aliquot into sealed vials prep_sol->aliquot storage_neg_20 -20°C aliquot->storage_neg_20 storage_4 4°C aliquot->storage_4 storage_rt Room Temp aliquot->storage_rt sample Retrieve and equilibrate sample storage_neg_20->sample storage_4->sample storage_rt->sample dilute Dilute in mobile phase sample->dilute filter Filter sample dilute->filter inject Inject into HPLC-UV/MS filter->inject integrate Integrate peak areas inject->integrate calculate Calculate % remaining parent compound integrate->calculate plot Plot stability curves calculate->plot

Figure 2. Workflow for HPLC-based stability testing.

Biological Activity Context

While primarily a synthetic intermediate, the hydrochloride salt of this compound has been noted as an inhibitor of topoisomerase II and III, suggesting its potential relevance in the development of anticancer therapeutics.[10] Topoisomerases are enzymes that manage the topology of DNA and are critical for DNA replication and transcription. Their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Simplified Topoisomerase Inhibition Pathway

topo Topoisomerase II/III dna DNA Replication & Transcription topo->dna enables cell_cycle Cell Cycle Progression dna->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis arrest leads to compound [1,4'-Bipiperidine]-1'-carbonyl chloride derivative compound->topo inhibits

Figure 3. Inhibition of Topoisomerase by a derivative.

Conclusion

The stability of this compound is critically dependent on the exclusion of moisture. For reliable and reproducible experimental results, it is imperative to store the compound under anhydrous and inert conditions, preferably at low temperatures. Solutions should be prepared fresh using anhydrous solvents. The provided HPLC protocol offers a robust method for quantifying the stability of this compound solutions under various storage conditions, ensuring the quality of the material for its intended application in research and development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of [1,4'-Bipiperidine]-1'-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of [1,4'-Bipiperidine]-1'-carbonyl chloride reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method is the reaction of 4-piperidinopiperidine with a phosgene equivalent, most commonly triphosgene, in an inert solvent like methylene chloride.[1][2][3] This reaction converts the secondary amine on one of the piperidine rings into a carbamoyl chloride.[4]

Q2: Why is triphosgene preferred over phosgene gas?

A2: Triphosgene is a stable, crystalline solid, which makes it significantly safer and easier to handle, store, and transport compared to the highly toxic and gaseous phosgene.[5][6] In solution, triphosgene decomposes to generate phosgene in situ, allowing for controlled reactivity.[7][8]

Q3: What are the critical safety precautions when working with triphosgene?

A3: Triphosgene is a hazardous substance that releases toxic phosgene upon contact with moisture or heat.[7][8] All manipulations should be conducted in a well-ventilated fume hood.[9] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[10][11] Ensure all glassware is scrupulously dried to prevent premature decomposition of the reagent.

Q4: What is the primary side product in this reaction, and how can it be minimized?

A4: A common side product is a dimeric impurity, which can reduce the yield and complicate purification.[2][3] The formation of this dimer is often influenced by the choice of solvent. Using methylene chloride has been shown to significantly reduce the formation of this impurity to less than 1%.[2][3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive triphosgene due to moisture exposure.Use a fresh bottle of triphosgene or recrystallize the existing stock from hot hexanes.[8] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[3]
Insufficient reagent stoichiometry.Use a slight excess of triphosgene (approximately 1.3-1.5 equivalents relative to the desired phosgene amount) to ensure complete conversion of the starting material.[2][3]
Reaction temperature is too low.While the reaction proceeds at room temperature (20-25 °C), gentle heating might be necessary if the reaction is sluggish.[1] Monitor the reaction by TLC or HPLC to determine the optimal temperature.
High Levels of Dimer Impurity Incorrect solvent choice.Use methylene chloride as the reaction solvent, as it has been demonstrated to minimize dimer formation.[2][3]
Prolonged reaction time at elevated temperatures.Monitor the reaction closely and stop it once the starting material is consumed to avoid the formation of byproducts.
Product is an Oil Instead of a Solid Presence of residual solvent or impurities.Ensure complete removal of the reaction solvent under reduced pressure. Triturate the resulting oil with a non-polar solvent like hexane to induce precipitation of the solid product.[1]
Incomplete reaction leading to a mixture.Re-evaluate the reaction conditions (stoichiometry, temperature, and time) to drive the reaction to completion. Purify the product via column chromatography if simple precipitation is ineffective.
Difficulty in Isolating the Product The product may be present as the hydrochloride salt, which can have different solubility.If the reaction is performed without a base, the product will be the hydrochloride salt.[2] If the free base is desired, a mild aqueous base wash (e.g., sodium bicarbonate or potassium carbonate) can be employed during workup.[1][3]
Product is sensitive to moisture.Conduct the workup and isolation steps as quickly as possible, avoiding prolonged exposure to atmospheric moisture. Store the final product under an inert atmosphere at 2-8°C.[1]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures.[1][2][3]

Materials:

  • 4-Piperidinopiperidine

  • Triphosgene

  • Anhydrous Methylene Chloride (CH₂Cl₂)

  • Anhydrous Acetonitrile (CH₃CN)

  • Potassium Carbonate (K₂CO₃)

  • Hexane

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (0.4 equivalents) in anhydrous methylene chloride.

  • In a separate flask, prepare a solution of 4-piperidinopiperidine (1 equivalent) in anhydrous methylene chloride.

  • Slowly add the 4-piperidinopiperidine solution to the triphosgene solution via the dropping funnel over 1-2 hours, maintaining the reaction temperature between 20-25 °C.

  • After the addition is complete, continue stirring at room temperature for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, remove the methylene chloride by distillation and subsequently add acetonitrile.

  • Add fresh methylene chloride to the reaction mixture to form a homogeneous slurry.

  • Add potassium carbonate (1.5-2 equivalents) and stir the mixture for 1-2 hours to neutralize any generated HCl and quench any remaining phosgene.

  • Filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Slowly add hexane to the concentrated residue while stirring to precipitate the solid product.

  • Collect the solid by filtration, wash with hexane, and dry under reduced pressure at approximately 40 °C.

Parameter Value Reference
Reactant Ratio (4-piperidinopiperidine:Triphosgene) 1 : 0.4 (by mole)[2][3]
Reaction Temperature 20-25 °C[1]
Reaction Time 2-4 hours[1]
Solvent Methylene Chloride[1][2][3]
Work-up Base Potassium Carbonate[1]
Reported Yield ~98.5%[1]
Reported Purity (GC) 99.8%[1]

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 4-Piperidinopiperidine 4-Piperidinopiperidine This compound This compound 4-Piperidinopiperidine->this compound Triphosgene Triphosgene Phosgene Phosgene Triphosgene->Phosgene Decomposition (in situ) Phosgene->this compound HCl HCl

Caption: Reaction pathway for the synthesis of this compound.

Dimer_Formation cluster_reactants Reactants cluster_product Side Product Product_Intermediate This compound Dimer_Impurity Dimer_Impurity Product_Intermediate->Dimer_Impurity Starting_Material 4-Piperidinopiperidine Starting_Material->Dimer_Impurity

Caption: Potential side reaction leading to dimer formation.

Troubleshooting_Workflow start Low Yield check_reagents Check Reagent Quality (Triphosgene, Solvent) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_workup Review Workup Procedure (Base, Moisture) workup_ok Workup Correct? check_workup->workup_ok reagent_ok->check_conditions Yes replace_reagents Use Fresh/Purified Reagents reagent_ok->replace_reagents No conditions_ok->check_workup Yes optimize_conditions Optimize Conditions (Monitor by TLC/HPLC) conditions_ok->optimize_conditions No modify_workup Modify Workup (e.g., anhydrous conditions) workup_ok->modify_workup No end Improved Yield workup_ok->end Yes replace_reagents->start optimize_conditions->start modify_workup->start

References

Formation of dimer impurity in [1,4'-Bipiperidine]-1'-carbonyl chloride synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of [1,4'-Bipiperidine]-1'-carbonyl chloride. Our focus is to address common challenges, with a particular emphasis on the formation of dimer impurities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is a key chemical intermediate used in the synthesis of various pharmaceuticals.[1] It is notably a crucial building block for the preparation of the anticancer drug Irinotecan.[2][3] The purity of this intermediate is critical as it directly impacts the yield and quality of the final active pharmaceutical ingredient.

Q2: What is the general synthetic route for this compound?

The most common method for synthesizing this compound is the reaction of 4-piperidinopiperidine with phosgene or a phosgene equivalent, such as diphosgene or triphosgene, in a suitable solvent.[2][4] The reaction is a nucleophilic acyl substitution where the secondary amine of the 4-piperidinopiperidine attacks the carbonyl carbon of phosgene, leading to the formation of the carbamoyl chloride.

Q3: What is the "dimer impurity" and why is it a problem?

The dimer impurity is a common byproduct formed during the synthesis of this compound. It is believed to be a urea derivative formed by the reaction of the desired product, this compound, with unreacted 4-piperidinopiperidine. The presence of this dimer impurity is problematic as it reduces the yield of the desired product and can lead to difficulties in purification.[2] For instance, in the subsequent synthesis of Irinotecan, a lower amount of the dimer impurity improves the quality and color of the final product.[2]

Q4: How does the choice of solvent affect dimer formation?

The choice of solvent has a significant impact on the formation of the dimer impurity. A study has shown that using methylene chloride as the solvent dramatically reduces the amount of dimer formation to less than 1%.[2] In contrast, solvents such as benzene, toluene, tetrahydrofuran, and hexane have been reported to produce considerable amounts of the dimer impurity.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: High Levels of Dimer Impurity Detected
  • Possible Cause 1: Inappropriate Solvent Selection.

    • Solution: As highlighted in patent literature, the use of solvents like benzene, toluene, or hexane can lead to significant dimer formation.[2] It is strongly recommended to use methylene chloride as the reaction solvent to minimize this side reaction.[2]

  • Possible Cause 2: Suboptimal Reaction Temperature.

    • Solution: Running the reaction at a controlled, low temperature can help to minimize side reactions. For reactions involving phosgene or its substitutes, it is common practice to perform the addition at 0-5 °C.

  • Possible Cause 3: Incorrect Stoichiometry or Order of Addition.

    • Solution: Slowly adding the phosgene source (e.g., triphosgene) to a solution of the 4-piperidinopiperidine can help to maintain a low concentration of the electrophile and favor the desired reaction over the formation of the dimer. Ensure accurate measurement of reactants.

Issue 2: Low Yield of the Desired Product
  • Possible Cause 1: Incomplete Reaction.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to ensure the complete consumption of the starting material.

  • Possible Cause 2: Hydrolysis of the Product.

    • Solution: this compound is a reactive compound that is sensitive to moisture. Ensure that all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Possible Cause 3: Product Loss During Workup and Purification.

    • Solution: The hydrochloride salt of this compound is often more stable and easier to handle than the free base.[2] Isolation of the product as the hydrochloride salt by crystallization can improve recovery and stability. Toluene has been reported as a suitable crystallization solvent.[2]

Data Presentation

The following table summarizes the reported levels of dimer impurity in the synthesis of this compound hydrochloride using different solvents.

SolventDimer Impurity LevelReference
Methylene Chloride< 1%[2]
BenzeneConsiderable amounts[2]
TolueneConsiderable amounts[2]
Tetrahydrofuran and HexaneConsiderable amounts[2]

Experimental Protocols

Key Experiment: Minimized Dimer Impurity Synthesis of this compound hydrochloride

This protocol is based on the method described in patent literature to minimize dimer formation.[2]

Materials:

  • 4-piperidinopiperidine

  • Triphosgene

  • Methylene chloride (anhydrous)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 4-piperidinopiperidine in anhydrous methylene chloride.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of triphosgene (as a source of phosgene) in anhydrous methylene chloride to the cooled 4-piperidinopiperidine solution while maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for a specified time, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, begin to distill off the methylene chloride.

  • Add anhydrous toluene to the reaction mixture and continue the distillation until the temperature of the distillation head reaches approximately 63 °C. This step helps to remove residual methylene chloride and other volatile impurities.[2]

  • Cool the resulting mixture to room temperature to allow for the crystallization of this compound hydrochloride.

  • Collect the crystalline product by filtration, wash with cold toluene, and dry under reduced pressure.

Visualizations

Diagram 1: Proposed Reaction Pathway and Dimer Formation

Reaction Pathway and Dimer Formation cluster_reactants Reactants cluster_products Products A 4-Piperidinopiperidine C This compound A->C + Phosgene - HCl D Dimer Impurity (Urea Derivative) A->D B Phosgene (from Triphosgene) B->C C->D + 4-Piperidinopiperidine - HCl

Caption: Proposed reaction for the formation of the desired product and the dimer impurity.

Diagram 2: Experimental Workflow for Minimized Dimer Synthesis

Experimental Workflow for Minimized Dimer Synthesis step1 Dissolve 4-piperidinopiperidine in Methylene Chloride step2 Cool to 0-5 °C step1->step2 step3 Slowly Add Triphosgene Solution step2->step3 step4 React at Room Temperature step3->step4 step5 Distill off Methylene Chloride step4->step5 step6 Add Toluene and Continue Distillation step5->step6 step7 Crystallize Product step6->step7 step8 Filter and Dry step7->step8

Caption: Step-by-step workflow for the synthesis of this compound with minimized dimer formation.

Diagram 3: Troubleshooting Logic for High Dimer Impurity

Troubleshooting High Dimer Impurity start High Dimer Impurity Detected q1 What solvent was used? start->q1 a1_good Methylene Chloride q1->a1_good Good a1_bad Other (e.g., Toluene, Benzene) q1->a1_bad Bad q2 Check Reaction Temperature and Order of Addition a1_good->q2 sol1 Switch to Methylene Chloride a1_bad->sol1 sol2 Cool to 0-5 °C and add phosgene source slowly q2->sol2

Caption: A decision tree for troubleshooting the issue of high dimer impurity formation.

References

Troubleshooting low conversion in acylation with [1,4'-Bipiperidine]-1'-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in acylation reactions using [1,4'-Bipiperidine]-1'-carbonyl chloride.

Troubleshooting Guide

This guide addresses specific issues that can lead to low product yields in a question-and-answer format.

Q1: My acylation reaction with this compound has a very low or no yield. What are the most common initial checks I should perform?

A1: When troubleshooting a low-yield acylation, begin by verifying the integrity of your reagents and the reaction setup. Ensure all glassware was rigorously dried, as this compound is highly sensitive to moisture.[1][2] It is also crucial to confirm the purity of your amine substrate, as impurities can inhibit the reaction. The acyl chloride itself can degrade upon exposure to air and moisture, leading to the formation of the corresponding carboxylic acid and HCl, which will reduce the effective concentration of the reagent.[1]

Q2: How can I ensure the quality of my this compound?

A2: this compound is a reactive acyl chloride and is particularly sensitive to hydrolysis.[1] Signs of degradation include a pungent odor of hydrogen chloride upon opening the container, or a clumpy or "wet" appearance of the solid.[1] To ensure its stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1] For best results, use a freshly opened bottle or a previously opened bottle that has been stored in a desiccator.

Q3: My amine substrate is sterically hindered, and the reaction is not proceeding well. What could be the issue?

A3: Steric hindrance around the amine nucleophile can significantly slow down the rate of acylation. The bulky bipiperidine moiety of the acylating agent can create steric clashes with a hindered amine, leading to low conversion.[3] Consider extending the reaction time or gently heating the reaction mixture to overcome the activation energy barrier. However, be aware that excessive heat can lead to the formation of side products.

Q4: I am observing the formation of multiple products or unexpected side products. How can I improve the selectivity?

A4: The formation of multiple products can be due to several factors. One common side product is the "double-condensation" or di-acylated product, where a second molecule of the amine reacts with the product. This is more likely if the product amine is still nucleophilic. Using a precise 1:1 stoichiometry of the amine to the acylating agent is crucial. Another possibility is the reaction of the acyl chloride with the solvent or impurities. Ensure you are using a dry, aprotic solvent. In some cases, the choice of base can also influence selectivity.

Frequently Asked Questions (FAQs)

What is the role of a base in the acylation reaction with this compound?

A base is crucial to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[4] If not neutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5] Typically, a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used in at least a stoichiometric amount.[6][7]

What are the recommended solvents for this reaction?

Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used for acylation reactions with acyl chlorides.[8][9] The choice of solvent can impact the solubility of the reactants and the reaction rate. It is critical that the solvent is anhydrous to prevent hydrolysis of the acyl chloride.[1]

How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are effective methods for monitoring the disappearance of the starting materials and the appearance of the product.[6]

What are some potential side reactions to be aware of?

Besides hydrolysis of the acyl chloride, potential side reactions include the formation of ureas (if the acyl chloride is contaminated with phosgene from its synthesis) and reactions with the solvent if it is not inert. With bifunctional amines, di-acylation can be a significant side reaction.

Quantitative Data

The following tables summarize reaction conditions from analogous acylation reactions found in the literature. While not specific to this compound, they provide a useful starting point for optimization.

Table 1: Acylation of an Aniline Derivative with Dimethylcarbamoyl Chloride [8]

Amine Substrate (1.0 eq)Base (1.6 eq)SolventTemperature (°C)Time (h)Yield (%)Purity (%)Double-Condensation Impurity (%)
Compound IDiisopropylethylamineDichloromethane20-304820.598.90.56

Table 2: Acylation of an Aniline Derivative with Dimethylcarbamoyl Chloride using an Inorganic Base [8]

Amine Substrate (1.0 eq)BaseSolventTemperature (°C)Time (h)Yield (%)
Compound I20% Sodium HydroxideDichloromethane20-301252

Experimental Protocols

General Protocol for Acylation of a Primary Amine with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Primary amine substrate

  • This compound

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the primary amine (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.

  • Add the solution of this compound dropwise to the stirred amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Visualizations

General Workflow for Acylation Reaction

Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve amine and base in anhydrous solvent B Cool to 0 °C A->B C Add this compound solution B->C D Stir at room temperature C->D E Monitor by TLC/LC-MS D->E F Quench with water E->F G Liquid-liquid extraction F->G H Dry organic layer G->H I Concentrate H->I J Purify by chromatography I->J

Caption: General workflow for the acylation of a primary amine.

Troubleshooting Logic for Low Conversion

Troubleshooting_Logic Start Low Conversion Observed CheckReagents Check Reagent Quality (Acyl Chloride, Amine, Solvent) Start->CheckReagents CheckConditions Verify Anhydrous Conditions Start->CheckConditions CheckStoichiometry Confirm Stoichiometry (Amine, Base, Acyl Chloride) Start->CheckStoichiometry CheckReagents->CheckConditions CheckConditions->CheckStoichiometry OptimizeTemp Optimize Temperature (Gentle Heating) CheckStoichiometry->OptimizeTemp If no improvement ExtendRxnTime Extend Reaction Time OptimizeTemp->ExtendRxnTime CheckBase Evaluate Base (Strength, Amount) ExtendRxnTime->CheckBase Solution Improved Conversion CheckBase->Solution

Caption: Troubleshooting decision tree for low conversion rates.

References

Byproducts of [1,4'-Bipiperidine]-1'-carbonyl chloride reaction with alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: [1,4'-Bipiperidine]-1'-carbonyl chloride Reactions

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the reaction of this compound with alcohols to form carbamates.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of carbamates using this compound and alcohols.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Reagents: The this compound may have hydrolyzed due to improper storage. Alcohols should be anhydrous.1. Reagent Quality Check: Use freshly opened or properly stored this compound. Ensure the alcohol is dry, and use anhydrous solvents.
2. Inadequate Base: The base used to scavenge HCl may be too weak or not used in a sufficient amount.2. Base Selection: Use a non-nucleophilic base like triethylamine or diisopropylethylamine in at least a stoichiometric amount (1.1 to 1.5 equivalents).
3. Low Reaction Temperature: The reaction may be too slow at the current temperature.3. Temperature Optimization: While the reaction is often started at 0 °C to control the initial exotherm, it can often be gradually warmed to room temperature to ensure completion.
Formation of White Precipitate (Byproduct) 1. Hydrolysis of Carbonyl Chloride: The carbonyl chloride has reacted with trace amounts of water to form [1,4'-Bipiperidine]-1'-carboxylic acid, which is often insoluble.1. Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
2. Formation of Amine Hydrochloride Salt: The HCl generated reacts with the basic nitrogen of the bipiperidine or the amine base used.2. Use of a Base: The addition of a non-nucleophilic base will neutralize the HCl as it is formed, preventing the formation of these salts.
Multiple Spots on TLC/LC-MS Analysis 1. Presence of Unreacted Starting Material: The reaction has not gone to completion.1. Reaction Monitoring & Optimization: Monitor the reaction by TLC or LC-MS. If starting material remains, consider extending the reaction time or slightly increasing the temperature.
2. Formation of Symmetrical Carbonate: If the alcohol is not added slowly, or if there is an excess of the carbonyl chloride, it can react with the initially formed carbamate.2. Controlled Addition: Add the alcohol dropwise to the solution of this compound.
3. Formation of Urea Byproduct: If an amine impurity is present in the reagents or if an amine base is used under forcing conditions.3. Reagent Purity and Base Choice: Use high-purity reagents and a non-nucleophilic base.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct I should expect in the reaction of this compound with an alcohol?

A1: The most common byproduct is [1,4'-Bipiperidine]-1'-carboxylic acid, which results from the hydrolysis of the starting carbonyl chloride by trace amounts of water in the reaction mixture. This can be minimized by ensuring strictly anhydrous reaction conditions. Another common byproduct is the hydrochloride salt of the bipiperidine moiety if a base is not used to scavenge the HCl produced during the reaction.

Q2: What type of base is recommended for this reaction?

A2: A non-nucleophilic amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended. These bases are effective at scavenging the hydrochloric acid (HCl) byproduct without competing with the alcohol nucleophile in reacting with the carbonyl chloride.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.

Q4: What are the ideal reaction conditions for this carbamate formation?

A4: Typically, the reaction is carried out in an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. The alcohol is usually added to a solution of this compound and a non-nucleophilic base at 0 °C, and the reaction is then allowed to warm to room temperature and stir until completion.

Q5: My desired product appears to be unstable during workup. What could be the cause?

A5: Carbamates are generally stable, but the presence of strong acids or bases during the aqueous workup could potentially lead to hydrolysis, especially with heating. Ensure that any aqueous washes are neutral or slightly basic and avoid prolonged exposure to harsh pH conditions.

Experimental Protocols

General Procedure for the Synthesis of a Carbamate from this compound and an Alcohol:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq.), to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Alcohol: Slowly add the desired alcohol (1.1 eq.) dropwise to the cooled reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Visualizations

Reaction_Pathway cluster_byproducts Potential Byproducts Reactants This compound + Alcohol Product Desired Carbamate Product Reactants->Product + Base, Anhydrous Conditions Byproduct1 [1,4'-Bipiperidine]-1'-carboxylic acid (from hydrolysis) Reactants->Byproduct1 + H2O Byproduct2 Bipiperidine HCl Salt (no base) Reactants->Byproduct2 No Base

Caption: Reaction pathway for carbamate synthesis and potential byproduct formation.

Troubleshooting_Workflow Start Low Product Yield? CheckReagents Check Reagent Quality (Anhydrous, Fresh) Start->CheckReagents CheckBase Sufficient Non-nucleophilic Base? CheckReagents->CheckBase Good Quality ImproveConditions Ensure Anhydrous Conditions Use Fresh Reagents CheckReagents->ImproveConditions Poor Quality CheckConditions Optimize Reaction Conditions (Temperature, Time) CheckBase->CheckConditions Yes AddMoreBase Add More Base (1.1-1.5 eq) CheckBase->AddMoreBase No/Insufficient Optimize Increase Temperature or Time Monitor by TLC/LC-MS CheckConditions->Optimize Success Problem Resolved ImproveConditions->Success AddMoreBase->Success Optimize->Success

Caption: Troubleshooting workflow for low product yield in carbamate synthesis.

Preventing hydrolysis of [1,4'-Bipiperidine]-1'-carbonyl chloride during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for [1,4'-Bipiperidine]-1'-carbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and workup of this highly reactive intermediate, with a focus on preventing hydrolysis.

Troubleshooting Guide

Researchers may encounter several issues during the workup of reactions involving this compound. This guide provides a systematic approach to identifying and resolving these common problems.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired product Hydrolysis of this compound: Exposure to water from solvents, reagents, or the atmosphere will convert the starting material to the unreactive [1,4'-Bipiperidine]-1'-carboxylic acid.- Ensure all glassware is rigorously dried (oven or flame-dried).- Use anhydrous solvents and reagents.- Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).- Opt for a non-aqueous workup if possible.
Presence of a significant amount of a high molecular weight byproduct Dimer formation: Unreacted this compound can react with the deprotonated secondary amine of another [1,4'-Bipiperidine] molecule (formed from hydrolysis or reaction with a basic impurity) to form a urea dimer.- Use a slight excess of the nucleophile to ensure complete consumption of the carbonyl chloride.- Maintain a low reaction temperature to minimize side reactions.- If using the hydrochloride salt of the carbonyl chloride, ensure the dropwise addition of a non-nucleophilic base to avoid a high concentration of the free base form.
Formation of an insoluble white solid during aqueous workup Precipitation of the hydrolyzed product or its salt: The resulting carboxylic acid or its salt may have limited solubility in the organic solvent.- If the desired product is stable, acidify the aqueous layer to protonate the carboxylic acid and extract it into an organic solvent for removal.- If a non-aqueous workup is performed, the unreacted starting material and its byproducts can often be removed via filtration or chromatography.
Difficulty in removing the hydrolyzed byproduct by extraction Similar polarities of the desired product and the carboxylic acid byproduct: This can make separation by simple liquid-liquid extraction challenging.- Utilize column chromatography for purification.- Consider derivatizing the carboxylic acid byproduct to alter its polarity before purification.

Frequently Asked Questions (FAQs)

Q1: How reactive is this compound towards water?

A1: this compound is highly susceptible to hydrolysis. Like other aliphatic acyl chlorides, it reacts rapidly with water to form the corresponding carboxylic acid and hydrochloric acid. The rate of hydrolysis is generally faster for acyl chlorides with less steric hindrance around the carbonyl group.

Q2: What are the primary signs of hydrolysis of my this compound sample?

A2: The most common sign of hydrolysis is the evolution of HCl gas upon exposure to atmospheric moisture, which can be observed as fuming. A solid sample may appear clumpy or "wet." Analytically, the presence of the hydrolyzed product, [1,4'-Bipiperidine]-1'-carboxylic acid, can be confirmed by techniques such as NMR (disappearance of the carbonyl chloride signal and appearance of a carboxylic acid proton) and IR spectroscopy (appearance of a broad O-H stretch).

Q3: Can I perform an aqueous workup with this compound?

A3: While a non-aqueous workup is strongly recommended, an aqueous workup can be performed with extreme caution if the desired product is stable to the conditions. The workup should be conducted rapidly at low temperatures (0-5 °C) using ice-cold solutions. Washing with cold, saturated brine solution can help to decrease the solubility of the organic product in the aqueous phase and reduce further hydrolysis.

Q4: What is the mechanism of dimer formation and how can it be prevented?

A4: Dimer formation occurs when a molecule of this compound reacts with the secondary amine of another [1,4'-Bipiperidine] molecule. This can happen if the starting bipiperidine is not fully converted to the carbonyl chloride, or if some of the carbonyl chloride hydrolyzes to the carboxylic acid and the resulting HCl is neutralized, liberating the free bipiperidine. To prevent this, ensure the reaction to form the carbonyl chloride goes to completion and use the crude product promptly under anhydrous conditions.

Q5: How should I store this compound?

A5: It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, such as a desiccator. If available, storage in a glovebox is ideal.

Data Presentation

CompoundStructureHalf-life in Water (t½)Temperature (°C)
Methyl ChloroformateCH₃OCOCl1.4 minutesNot specified
Ethyl ChloroformateCH₃CH₂OCOCl5.1 minutesNot specified
Propyl ChloroformateCH₃(CH₂)₂OCOCl4.3 minutesNot specified
Isopropyl Chloroformate(CH₃)₂CHOCOCl53.2 minutesNot specified
Phenyl ChloroformateC₆H₅OCOCl4.2 minutesNot specified

Data is illustrative and intended to provide a general understanding of reactivity. Actual hydrolysis rates will vary with specific reaction conditions.

Experimental Protocols

Key Experiment: Non-Aqueous Workup for the Synthesis of an Ester from this compound

This protocol describes a general procedure for the reaction of this compound with an alcohol, followed by a non-aqueous workup to prevent hydrolysis.

Materials:

  • This compound (or its hydrochloride salt)

  • Anhydrous alcohol (e.g., ethanol)

  • Anhydrous, non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Celite or a similar filter aid

  • Standard, oven-dried glassware for inert atmosphere chemistry

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the anhydrous alcohol (1.0 equivalent) and the anhydrous, non-nucleophilic base (1.1 equivalents) in the anhydrous aprotic solvent.

  • Preparation of the Carbonyl Chloride Solution: In a separate, dry flask, dissolve this compound (1.0 equivalent) in the anhydrous aprotic solvent. If starting from the hydrochloride salt, use 2.1 equivalents of the non-nucleophilic base in the alcohol solution.

  • Reaction: Cool the alcohol solution to 0 °C in an ice bath. Slowly add the this compound solution via the dropping funnel over 15-30 minutes with vigorous stirring.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quenching (Non-Aqueous): If a slight excess of the carbonyl chloride is suspected, the reaction can be quenched by adding a small amount of a high-boiling, anhydrous alcohol (e.g., 1-dodecanol) and stirring for an additional 30 minutes. This will convert the remaining acyl chloride to a non-volatile ester, which can be easily separated by chromatography.

  • Workup and Isolation: a. If a salt has precipitated (e.g., triethylammonium chloride), remove it by filtration through a pad of Celite under an inert atmosphere. Wash the filter cake with a small amount of the anhydrous solvent. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).

Visualizations

Signaling Pathways and Experimental Workflows

Hydrolysis_Pathway AcylChloride [1,4'-Bipiperidine]-1'- carbonyl chloride Intermediate Tetrahedral Intermediate AcylChloride->Intermediate Nucleophilic Attack Water H₂O Water->Intermediate CarboxylicAcid [1,4'-Bipiperidine]-1'- carboxylic acid Intermediate->CarboxylicAcid Elimination of Cl⁻ HCl HCl Intermediate->HCl

Caption: Hydrolysis pathway of this compound.

NonAqueous_Workflow Start Start: Anhydrous Reaction Setup Reaction Reaction of Acyl Chloride with Nucleophile Start->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Complete Reaction Complete? Monitoring->Complete Complete->Monitoring No Quench Non-Aqueous Quench (Optional) Complete->Quench Yes Filter Filter Precipitated Salts Quench->Filter Concentrate Concentrate Under Reduced Pressure Filter->Concentrate Purify Purify by Chromatography Concentrate->Purify End End: Pure Product Purify->End

Caption: Experimental workflow for a non-aqueous workup.

Troubleshooting_Logic Start Low Product Yield CheckHydrolysis Check for Hydrolysis (NMR, IR of crude) Start->CheckHydrolysis HydrolysisConfirmed Hydrolysis Confirmed CheckHydrolysis->HydrolysisConfirmed Yes NoHydrolysis No Significant Hydrolysis CheckHydrolysis->NoHydrolysis No ImproveAnhydrous Action: Improve Anhydrous Technique (dry solvents, inert atmosphere) HydrolysisConfirmed->ImproveAnhydrous CheckOther Check for Other Issues (e.g., dimer formation, reaction conditions) NoHydrolysis->CheckOther Dimer Dimer Formation CheckOther->Dimer Dimer Detected OptimizeStoichiometry Action: Optimize Stoichiometry and Temperature Dimer->OptimizeStoichiometry

Caption: Logical troubleshooting flow for low product yield.

Technical Support Center: Characterization of Unexpected Products in [1,4'-Bipiperidine] Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding unexpected products encountered during chemical reactions involving [1,4'-bipiperidine].

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: During an N-alkylation of [1,4'-bipiperidine] with an alkyl halide, I observe a significant amount of a highly water-soluble byproduct that is difficult to remove. What is this likely to be and how can I avoid it?

A1: The likely unexpected product is a quaternary ammonium salt, resulting from over-alkylation of the desired N-alkylated [1,4'-bipiperidine]. The newly formed tertiary amine is often more nucleophilic than the starting secondary amine of [1,4'-bipiperidine], making it susceptible to a second alkylation.[1] This quaternary salt is highly polar and water-soluble, complicating purification.[1]

Troubleshooting Steps:

  • Stoichiometry Control: Use a molar excess of [1,4'-bipiperidine] relative to the alkylating agent. This ensures the alkylating agent is consumed before significant over-alkylation can occur.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, favoring mono-alkylation.

  • Use of a Hindered Base: Employ a non-nucleophilic, sterically hindered base to neutralize the acid generated during the reaction without competing in the alkylation.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or GC-MS to stop the reaction upon consumption of the starting material.

Q2: My reaction mixture involving a [1,4'-bipiperidine] derivative, when heated in the presence of a base, is producing a complex mixture of alkenes. What could be happening?

A2: This is characteristic of a Hofmann elimination reaction.[2][3] If a quaternary ammonium salt of [1,4'-bipiperidine] is formed (see Q1), heating in the presence of a base (like silver oxide or even a strong organic base) can lead to an E2 elimination to form an alkene and a tertiary amine.[3] The "Hofmann rule" predicts that the major alkene product will be the least substituted one due to the steric bulk of the trialkylamine leaving group.[4]

Troubleshooting Steps:

  • Avoid Over-alkylation: The primary way to prevent Hofmann elimination is to avoid the formation of the quaternary ammonium salt precursor.

  • Control Temperature: Use the lowest effective temperature for your desired reaction to minimize elimination side reactions.

  • Choice of Base: If a base is required for your primary reaction, select a weaker, non-nucleophilic base that is less likely to promote elimination.

Q3: I am synthesizing a [1,4'-bipiperidine] derivative via reductive amination of piperidin-4-one with piperidine and I am observing an impurity with a mass corresponding to an unsaturated intermediate. What is this?

A3: In reductive amination, incomplete reduction can lead to the formation of an enamine or a hydroxylamine intermediate as a byproduct. These species can be stable enough to be observed, especially if the reducing agent is not sufficiently reactive or is depleted.

Troubleshooting Steps:

  • Choice of Reducing Agent: Use a reducing agent well-suited for imine reduction, such as sodium triacetoxyborohydride or sodium cyanoborohydride.

  • pH Control: Maintain the optimal pH for imine formation and reduction. Typically, mildly acidic conditions are favored.

  • Ensure Complete Reaction: Allow for sufficient reaction time and ensure an adequate amount of the reducing agent is present to drive the reaction to completion.

Q4: My synthesis of [1,4'-bipiperidine] starts from the reduction of a pyridine-based precursor, and I am finding impurities with lower molecular weights that appear to be ring-opened. What are these?

A4: The catalytic hydrogenation of pyridines to piperidines can sometimes lead to "over-reduction," which involves the hydrogenolysis of the C-N bond in the piperidine ring.[5] This results in the formation of ring-opened byproducts such as pentylamines.[5]

Troubleshooting Steps:

  • Catalyst Selection: Rhodium-based catalysts are often more selective for pyridine ring hydrogenation without significant C-N bond cleavage compared to palladium or Raney Nickel.

  • Reaction Conditions: Milder reaction conditions (lower temperature and pressure) can help to minimize over-reduction.

  • Careful Monitoring: Monitor the reaction closely to stop it once the desired piperidine product is formed and before significant byproduct formation occurs.

Data Presentation

Table 1: Common Unexpected Products in [1,4'-Bipiperidine] Reactions

Unexpected Product ClassCommon Reaction TypeProbable CauseKey Characteristics
Quaternary Ammonium SaltN-AlkylationOver-alkylation with excess alkylating agentHighly water-soluble, difficult to extract into organic solvents
AlkenesN-Alkylation (followed by elimination)Formation of quaternary salt and subsequent heating with baseFollows Hofmann's rule (least substituted alkene is major)
Enamine/HydroxylamineReductive AminationIncomplete reduction of the imine/enamine intermediateUnsaturated intermediates, may be unstable
Ring-Opened AminesSynthesis from Pyridine PrecursorsOver-reduction (hydrogenolysis) during catalytic hydrogenationLower molecular weight byproducts (e.g., pentylamines)
N-FormylpiperidineReactions involving formic acid or derivativesN-formylation of the piperidine nitrogenCan be an impurity from certain N-methylation procedures (e.g., Eschweiler-Clarke)

Experimental Protocols

Protocol 1: GC-MS Analysis for Impurity Profiling of a [1,4'-Bipiperidine] Reaction Mixture

This protocol provides a general method for the qualitative and semi-quantitative analysis of volatile and semi-volatile impurities in a crude [1,4'-bipiperidine] reaction mixture.

1. Sample Preparation: a. Dissolve a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). b. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter. c. If necessary, prepare a dilution series to ensure the concentration is within the linear range of the instrument.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC):
  • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point.
  • Inlet Temperature: 250 °C
  • Oven Program:
  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold at 280 °C for 5-10 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Mass Spectrometer (MS):
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-500.

3. Data Analysis: a. Identify the peak for [1,4'-bipiperidine] based on its retention time and mass spectrum (molecular ion at m/z 168). b. Analyze the mass spectra of other peaks by comparing them to spectral libraries (e.g., NIST) and by interpreting the fragmentation patterns. c. Look for characteristic fragments of piperidine derivatives, such as those resulting from alpha-cleavage.[6]

Mandatory Visualization

Troubleshooting_Overalkylation start Observation: Low yield of N-alkylated [1,4'-bipiperidine] and a highly water-soluble byproduct diagnosis Probable Cause: Formation of Quaternary Ammonium Salt (Over-alkylation) start->diagnosis solution1 Optimize Stoichiometry: Use excess [1,4'-bipiperidine] diagnosis->solution1 solution2 Control Reagent Addition: Slowly add the alkylating agent diagnosis->solution2 solution3 Modify Reaction Conditions: Use a non-nucleophilic, hindered base diagnosis->solution3 solution4 Monitor Reaction Progress: Use TLC or GC-MS to determine endpoint diagnosis->solution4 outcome Improved yield of desired product and reduced byproduct formation solution1->outcome solution2->outcome solution3->outcome solution4->outcome

Caption: Troubleshooting workflow for over-alkylation in [1,4'-bipiperidine] reactions.

Hofmann_Elimination_Pathway Bipiperidine [1,4'-Bipiperidine] Alkyl_Bipiperidine N-Alkyl-[1,4'-bipiperidine] (Tertiary Amine) Bipiperidine->Alkyl_Bipiperidine Alkylation Quaternary_Salt Quaternary Ammonium Salt Alkyl_Bipiperidine->Quaternary_Salt Over-alkylation (Excess Alkyl Halide) Alkene Alkene (Hofmann Product) Quaternary_Salt->Alkene Heat, Base (Hofmann Elimination) Tertiary_Amine Tertiary Amine (Leaving Group) Quaternary_Salt->Tertiary_Amine Heat, Base (Hofmann Elimination)

Caption: Reaction pathway leading to unexpected alkene formation via Hofmann elimination.

GCMS_Workflow start Crude Reaction Mixture sample_prep Sample Preparation (Dissolve, Filter, Dilute) start->sample_prep gc_injection GC Injection sample_prep->gc_injection separation Chromatographic Separation (GC Column) gc_injection->separation ionization Ionization (Electron Ionization) separation->ionization mass_analysis Mass Analysis (Quadrupole/TOF) ionization->mass_analysis detection Detection mass_analysis->detection data_analysis Data Analysis (Library Search, Fragmentation Analysis) detection->data_analysis identification Identification of Expected and Unexpected Products data_analysis->identification

Caption: Experimental workflow for GC-MS analysis of [1,4'-bipiperidine] reaction mixtures.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Assessment of [1,4'-Bipiperidine] Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of therapeutic products. For [1,4'-bipiperidine] and its derivatives, a class of compounds with significant interest in medicinal chemistry, robust and reliable analytical methods for purity assessment are paramount. This guide provides a comprehensive comparison of the principal analytical techniques for determining the purity of [1,4'-bipiperidine] derivatives: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

This document outlines detailed experimental protocols, presents comparative quantitative data, and includes visualizations of experimental workflows to assist researchers in selecting the most appropriate analytical strategy for their specific needs.

Comparison of Key Analytical Techniques

The selection of an optimal analytical method for purity assessment depends on several factors, including the physicochemical properties of the analyte and its potential impurities, the required sensitivity and selectivity, and the availability of instrumentation.

FeatureReversed-Phase HPLC (RP-HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a non-polar stationary phase and a polar mobile phase.Separation of volatile compounds based on their partitioning between a stationary phase and an inert gas, with mass spectrometric detection.Absolute or relative quantification based on the direct proportionality between the integrated NMR signal intensity and the number of protons.
Typical Analytes Non-volatile and thermally labile compounds.Volatile and thermally stable compounds. Derivatization may be required for polar analytes.[1]Soluble compounds containing NMR-active nuclei (e.g., ¹H).
Selectivity High, tunable by adjusting mobile phase composition, pH, and column chemistry.Very high, based on both chromatographic retention time and mass-to-charge ratio.High, based on unique chemical shifts of different protons in the molecule.
Sensitivity Moderate to high, depending on the detector (e.g., UV, CAD, ELSD).Very high, especially with selected ion monitoring (SIM).Lower compared to chromatographic methods, but can be improved with high-field instruments and cryoprobes.
Quantification Relative (area percent) or absolute (with a certified reference standard).Relative (area percent) or absolute (with an internal or external standard).Absolute or relative, can be performed with or without an internal standard.[2][3]
Sample Throughput High.Moderate to high.Moderate.
Key Advantages Robust, versatile, and widely applicable for a broad range of compounds.High resolving power and definitive identification of volatile impurities.Non-destructive, requires minimal sample preparation, and provides structural information simultaneously.[2][3]
Key Limitations May require derivatization for compounds lacking a UV chromophore.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity, potential for signal overlap in complex mixtures.

Experimental Protocols

The following protocols provide a starting point for the purity assessment of [1,4'-bipiperidine] derivatives. Method optimization and validation are essential for specific applications.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the routine purity analysis of [1,4'-bipiperidine] and its derivatives. Since [1,4'-bipiperidine] lacks a strong UV chromophore, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended. Alternatively, pre-column derivatization can be employed for UV detection.[4][5]

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a suitable detector (CAD, ELSD, or UV-Vis).

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Charged Aerosol Detector (CAD) or UV-Vis at 210 nm (if derivatized)

Sample Preparation:

  • Prepare a stock solution of [1,4'-bipiperidine] in the mobile phase (initial conditions) at a concentration of 1 mg/mL.

  • Prepare working standards and samples by diluting the stock solution to the desired concentrations.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Hypothetical Quantitative Data (RP-HPLC):

ParameterExpected Value
Retention Time 4.5 - 6.5 min
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantitation (LOQ) 0.3 - 3 µg/mL
Linearity (r²) > 0.995
Recovery 95 - 105%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile impurities in [1,4'-bipiperidine].[4]

Instrumentation:

  • GC system equipped with an autosampler, split/splitless inlet, and a mass spectrometric (MS) detector.

Chromatographic Conditions:

ParameterRecommended Conditions
Column Capillary column suitable for amine compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow rate of 1 mL/min
Inlet Temperature 250 °C
Oven Temperature Program Initial temperature: 70°C, hold for 2 minutes. Ramp: 15°C/min to 280°C. Hold: 5 minutes at 280°C.
Injection Mode Split (e.g., 20:1)
Ion Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Scan Range m/z 40-350

Sample Preparation:

  • Dissolve the [1,4'-bipiperidine] sample in a suitable solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

Hypothetical Quantitative Data (GC-MS):

ParameterExpected Value
Retention Time 6 - 9 min
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL
Linearity (r²) > 0.998
Recovery 90 - 110%
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute or relative measure of purity without the need for a chromatographic separation.[2][3]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-precision NMR tube.

Experimental Parameters:

ParameterRecommended Conditions
Solvent Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
Internal Standard Maleic acid or Dimethyl sulfone (certified reference material)
Pulse Program A calibrated 90° pulse with a relaxation delay of at least 5 times the longest T₁ of the signals of interest.
Acquisition Time ≥ 3 seconds
Number of Scans Sufficient to achieve a signal-to-noise ratio of >150 for the signals of interest.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the [1,4'-bipiperidine] sample and 5-10 mg of the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent and transfer to an NMR tube.

Data Analysis: The purity of the [1,4'-bipiperidine] sample is calculated using the following equation:

Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = Mass

  • P = Purity of the standard

Hypothetical Quantitative Data (qNMR):

ParameterExpected Value
Accuracy ± 1.0%
Precision (RSD) < 1.0%
Limit of Quantitation (LOQ) Dependent on the number of scans and magnetic field strength.

Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating methods and understanding the degradation pathways of [1,4'-bipiperidine] derivatives.[6][7][8]

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours (solid state).

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an appropriate duration.

The stressed samples should be analyzed by a suitable stability-indicating method, such as RP-HPLC, to separate the degradation products from the parent compound.

Chiral Purity Assessment

For chiral derivatives of [1,4'-bipiperidine], enantiomeric purity is a critical parameter. Chiral HPLC is the most common technique for this purpose.[9]

Typical Chiral HPLC Conditions:

  • Chiral Stationary Phase (CSP): Polysaccharide-based columns (e.g., Chiralpak series) are often effective.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.

Visualizations

Experimental Workflows

experimental_workflow cluster_hplc RP-HPLC Workflow cluster_gcms GC-MS Workflow cluster_qnmr qNMR Workflow hplc_prep Sample Preparation (Dissolution & Filtration) hplc_analysis HPLC Analysis (Gradient Elution) hplc_prep->hplc_analysis hplc_detection Detection (CAD/ELSD or UV) hplc_analysis->hplc_detection hplc_data Data Analysis (Peak Integration & Purity Calculation) hplc_detection->hplc_data gcms_prep Sample Preparation (Dissolution) gcms_analysis GC-MS Analysis (Temperature Program) gcms_prep->gcms_analysis gcms_detection Mass Spectrometry (Detection & Identification) gcms_analysis->gcms_detection gcms_data Data Analysis (Peak Integration & Spectral Matching) gcms_detection->gcms_data qnmr_prep Sample Preparation (Accurate Weighing & Dissolution) qnmr_analysis NMR Data Acquisition (Calibrated Pulse Program) qnmr_prep->qnmr_analysis qnmr_processing Data Processing (Integration) qnmr_analysis->qnmr_processing qnmr_data Purity Calculation qnmr_processing->qnmr_data

Caption: Experimental workflows for purity assessment.

Logical Relationships of Analytical Methods

logical_relationship start Purity Assessment of [1,4'-Bipiperidine] Derivatives routine_qc Routine Quality Control start->routine_qc impurity_id Impurity Identification start->impurity_id absolute_purity Absolute Purity Determination start->absolute_purity chiral_purity Chiral Purity start->chiral_purity hplc RP-HPLC routine_qc->hplc impurity_id->hplc gcms GC-MS impurity_id->gcms qnmr qNMR absolute_purity->qnmr chiral_hplc Chiral HPLC chiral_purity->chiral_hplc

Caption: Selection of analytical methods based on objective.

Conclusion

The purity assessment of [1,4'-bipiperidine] derivatives can be effectively achieved through a variety of analytical techniques. RP-HPLC is a versatile and robust method for routine quality control. GC-MS offers high sensitivity and specificity for the identification of volatile impurities. qNMR provides a powerful, non-destructive method for absolute purity determination. For chiral derivatives, chiral HPLC is the method of choice for determining enantiomeric purity. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, including the nature of the sample, the expected impurities, and the desired level of accuracy and precision. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals in establishing robust and reliable purity assessment strategies for this important class of compounds.

References

A Comparative Guide to the ¹H NMR Characterization of [1,4'-Bipiperidine] Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H NMR spectral characteristics of [1,4'-bipiperidine] regioisomers. Understanding the distinct NMR features of these isomers is crucial for their unambiguous identification in drug discovery and development, where precise molecular structure is paramount. This document outlines the predicted ¹H NMR data for the 1,4'-, 1,3'-, and 1,2'-bipiperidine regioisomers and provides a general experimental protocol for their characterization.

Introduction to [1,4'-Bipiperidine] Regioisomers

[1,4'-Bipiperidine] and its regioisomers are heterocyclic scaffolds of significant interest in medicinal chemistry. They are integral components of numerous biologically active compounds. The connectivity of the two piperidine rings gives rise to three distinct regioisomers: [1,4'-bipiperidine], [1,3'-bipiperidine], and [1,2'-bipiperidine]. Each isomer possesses a unique three-dimensional structure, which in turn influences its pharmacological profile. Consequently, the ability to differentiate between these regioisomers is a critical aspect of quality control and structure-activity relationship (SAR) studies. ¹H NMR spectroscopy is a powerful analytical technique for this purpose, as the chemical environment of each proton is highly sensitive to the molecule's connectivity.

Predicted ¹H NMR Spectral Data for [1,4'-Bipiperidine] Regioisomers

The following tables summarize the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for the three regioisomers of [1,4'-bipiperidine]. These predictions are based on established principles of NMR spectroscopy, taking into account the influence of the nitrogen atom and the substitution pattern on the chemical environment of the piperidine protons. The numbering convention used for proton assignments is illustrated in the accompanying diagrams.

Table 1: Predicted ¹H NMR Data for [1,4'-Bipiperidine]

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-6' (axial)~2.9 - 3.1d~11-13
H-2', H-6' (equatorial)~2.0 - 2.2dt~2-3, 11-13
H-4~2.5 - 2.7tt~4, 11
H-2, H-6 (axial & equatorial)~2.4 - 2.6m-
H-3', H-5' (axial)~1.3 - 1.5qd~4, 12
H-3', H-5' (equatorial)~1.7 - 1.9m-
H-3, H-5 (axial & equatorial)~1.5 - 1.7m-
NH~1.5 - 2.5br s-

Table 2: Predicted ¹H NMR Data for [1,3'-Bipiperidine]

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2' (axial & equatorial)~2.8 - 3.0m-
H-6' (axial & equatorial)~2.2 - 2.4m-
H-2 (axial & equatorial)~2.9 - 3.1m-
H-6 (axial & equatorial)~2.3 - 2.5m-
H-3'~2.6 - 2.8m-
H-4', H-5'~1.4 - 1.8m-
H-3, H-4, H-5~1.4 - 1.8m-
NH~1.5 - 2.5br s-

Table 3: Predicted ¹H NMR Data for [1,2'-Bipiperidine]

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6' (axial & equatorial)~2.7 - 2.9m-
H-2~2.8 - 3.0m-
H-6 (axial & equatorial)~2.3 - 2.5m-
H-2'~3.0 - 3.2m-
H-3', H-4', H-5'~1.3 - 1.8m-
H-3, H-4, H-5~1.3 - 1.8m-
NH~1.5 - 2.5br s-

Key Differentiating Features in ¹H NMR Spectra

The primary distinctions in the ¹H NMR spectra of the [1,4'-bipiperidine] regioisomers arise from the position of the linkage between the two piperidine rings, which significantly alters the chemical environment and, consequently, the chemical shifts of the adjacent protons.

  • [1,4'-Bipiperidine]: This isomer is expected to exhibit the most symmetrical spectrum of the three. The protons on the piperidine ring connected at the 4-position (protons H-2', H-3', H-5', H-6') will show distinct signals from the protons on the N-substituted ring. The methine proton at the 4-position (H-4) will be a key diagnostic signal, appearing as a multiplet due to coupling with the adjacent methylene protons.

  • [1,3'-Bipiperidine]: The linkage at the 3-position breaks the symmetry observed in the 1,4'-isomer. This will result in a more complex spectrum with a greater number of distinct signals. The protons on both rings will experience a more varied range of chemical environments, leading to a wider dispersion of signals. The methine proton at the 3'-position will be a characteristic signal.

  • [1,2'-Bipiperidine]: The direct connection to the nitrogen atom in one ring and the 2-position of the other will induce significant changes in the chemical shifts of the protons alpha to the linkage point (H-2' and H-2). These protons are expected to be the most downfield-shifted among the aliphatic protons of the three isomers due to the proximity of the two nitrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

The following is a general protocol for the acquisition of ¹H NMR spectra of [1,4'-bipiperidine] regioisomers.

1. Sample Preparation:

  • Dissolve 5-10 mg of the [1,4'-bipiperidine] regioisomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The ¹H NMR spectra should be recorded on a spectrometer with a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.
  • The instrument should be properly tuned and shimmed to achieve optimal resolution and line shape.

3. Data Acquisition:

  • Acquire the ¹H NMR spectrum at a constant temperature, typically 298 K.
  • Use a standard single-pulse experiment.
  • Typical acquisition parameters include:
  • Spectral width: 10-15 ppm
  • Pulse width: 30-45 degrees
  • Acquisition time: 2-4 seconds
  • Relaxation delay: 1-5 seconds
  • Number of scans: 16-64 (depending on sample concentration)

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the spectrum.
  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
  • Integrate the signals to determine the relative number of protons for each resonance.
  • Analyze the multiplicities and coupling constants to aid in signal assignment.

Visualization of [1,4'-Bipiperidine] Regioisomers and Their Key ¹H NMR Features

The following diagrams illustrate the structures of the three [1,4'-bipiperidine] regioisomers and highlight the key protons that are expected to show the most significant differences in their ¹H NMR spectra.

Regioisomers cluster_14 [1,4'-Bipiperidine] cluster_13 [1,3'-Bipiperidine] cluster_12 [1,2'-Bipiperidine] 1,4-Bipiperidine H4 H-4 (methine) H2_6_prime H-2', H-6' 1,3-Bipiperidine H3_prime H-3' (methine) H2_prime H-2' 1,2-Bipiperidine H2_prime_link H-2' H2_link H-2

Caption: Structures of [1,4'-bipiperidine] regioisomers with key protons highlighted.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a final document.

NMR_Workflow cluster_workflow ¹H NMR Characterization Workflow A Sample Preparation (Dissolution in deuterated solvent with TMS) B ¹H NMR Data Acquisition (≥400 MHz spectrometer) A->B C Data Processing (FT, Phasing, Calibration, Integration) B->C D Spectral Analysis (Chemical Shifts, Multiplicities, Coupling Constants) C->D E Comparison with Predicted Spectra D->E F Regioisomer Identification E->F

Caption: General workflow for the ¹H NMR characterization of [1,4'-bipiperidine] regioisomers.

Conclusion

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of [1,4'-bipiperidine] regioisomers. By carefully analyzing the chemical shifts, multiplicities, and coupling constants, researchers can confidently distinguish between the 1,4'-, 1,3'-, and 1,2'-isomers. The predicted spectral data and the general experimental protocol provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development, ensuring the correct identification and characterization of these important heterocyclic scaffolds.

A Comparative Guide to the Reactivity of [1,4'-Bipiperidine]-1'-carbonyl chloride and Other Acylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate acylating agent is a critical decision in organic synthesis, profoundly influencing reaction efficiency, selectivity, and the overall success of a synthetic route. [1,4'-Bipiperidine]-1'-carbonyl chloride is a key reagent, particularly recognized for its role as an essential intermediate in the synthesis of the topoisomerase I inhibitor and anticancer drug, Irinotecan.[1][2] This guide provides a comparative analysis of the reactivity of this compound against other commonly employed acylating agents, supported by established chemical principles and relevant experimental contexts.

Understanding Acylating Agent Reactivity

The reactivity of acylating agents in nucleophilic acyl substitution reactions is primarily governed by two key factors: the electrophilicity of the carbonyl carbon and the stability of the leaving group. The general order of reactivity for common classes of acylating agents is as follows:

Acyl Chlorides > Acid Anhydrides > Esters > Amides

Acyl chlorides, such as this compound, are among the most reactive acylating agents. The high electronegativity of both the chlorine and oxygen atoms creates a strong dipole, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. The chloride ion is also an excellent leaving group, further facilitating the reaction.

Comparative Reactivity Analysis

While direct, side-by-side quantitative kinetic studies comparing this compound with other acylating agents under identical conditions are not extensively available in the public domain, we can infer its reactivity based on fundamental principles of organic chemistry. As an aliphatic acyl chloride, this compound is expected to be more reactive than aromatic acyl chlorides like benzoyl chloride. This is because the phenyl group in benzoyl chloride can donate electron density to the carbonyl carbon through resonance, thereby reducing its electrophilicity.[3]

The table below provides a qualitative comparison of this compound with other common acylating agents.

Acylating AgentClassGeneral ReactivityCommon SubstratesByproductsKey AdvantagesKey Disadvantages
This compound Aliphatic Acyl ChlorideVery HighAlcohols, Amines, PhenolsHClHigh reactivity leading to rapid reaction times and high yields. Crucial intermediate for Irinotecan synthesis.[1][2]Moisture sensitive; the corrosive HCl byproduct requires the use of a base.
Benzoyl Chloride Aromatic Acyl ChlorideHighAlcohols, Amines, PhenolsHClGenerally less reactive and more selective than aliphatic acyl chlorides.Corrosive HCl byproduct. Lower reactivity might necessitate harsher reaction conditions.[3]
Acetic Anhydride Acid AnhydrideModerateAlcohols, Amines, PhenolsAcetic AcidLess corrosive byproduct compared to acyl chlorides. Often used for acetylation.Generally requires a catalyst or higher temperatures to achieve comparable reactivity to acyl chlorides.
Ethyl Acetate EsterLowAminesEthanolMild and selective acylating agent.Low reactivity, often requiring prolonged reaction times or specific catalysts.
N-Acetylimidazole AmideLowAminesImidazoleHighly selective for amines under mild conditions.Relatively expensive and less reactive than acyl chlorides or anhydrides.

Experimental Protocols

A pivotal application of this compound is in the synthesis of Irinotecan, a crucial chemotherapeutic agent.[2] The following protocol outlines the acylation of 7-ethyl-10-hydroxycamptothecin using this compound hydrochloride.

Synthesis of Irinotecan

Materials:

  • 7-Ethyl-10-hydroxycamptothecin

  • This compound hydrochloride

  • Pyridine (anhydrous)

  • Triethylamine

  • Methylene chloride (anhydrous)

  • Acetonitrile

Procedure: [1]

  • In a reaction vessel, dissolve 7-ethyl-10-hydroxycamptothecin (1 equivalent) in anhydrous pyridine.

  • In a separate flask, prepare a solution of [1,4'-bipiperidinyl-1'-carbonyl chloride hydrochloride (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous methylene chloride.

  • Add the solution from step 2 to the reaction vessel containing 7-ethyl-10-hydroxycamptothecin at a controlled temperature of 30-40 °C.

  • Stir the reaction mixture at 30-40 °C for 1.5 hours.

  • Optionally, add a small amount of 4-piperidinopiperidine to quench any unreacted acyl chloride and stir for an additional 30 minutes.

  • Distill off the methylene chloride and excess pyridine under reduced pressure.

  • Add acetonitrile to the residue and heat to approximately 60 °C to facilitate crystallization.

  • Cool the mixture to room temperature and then to 0-5 °C to complete the crystallization of Irinotecan hydrochloride.

  • Collect the crystalline product by filtration, wash with a cold acetonitrile/water mixture, followed by cold acetonitrile.

  • Dry the product under vacuum to yield pure Irinotecan hydrochloride.

Visualizing the Workflow

The following diagrams illustrate the general mechanism of nucleophilic acyl substitution and the experimental workflow for the synthesis of Irinotecan.

Nucleophilic_Acyl_Substitution cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products AcylChloride [1,4'-Bipiperidine]-1'- carbonyl chloride Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral Nucleophilic Attack Nucleophile Nucleophile (e.g., R-OH, R-NH2) Nucleophile->Tetrahedral Product Acylated Product Tetrahedral->Product Collapse of Intermediate LeavingGroup Chloride Ion (Leaving Group) Tetrahedral->LeavingGroup Byproduct Protonated Base LeavingGroup->Byproduct with Base

Caption: General mechanism of nucleophilic acyl substitution.

Irinotecan_Synthesis_Workflow start Start: Prepare Reactants dissolve_cpt Dissolve 7-ethyl-10-hydroxycamptothecin in anhydrous pyridine start->dissolve_cpt prepare_acyl Prepare solution of [1,4'-Bipiperidine]-1'-carbonyl chloride HCl and triethylamine in DCM start->prepare_acyl reaction Acylation Reaction (30-40 °C, 1.5h) dissolve_cpt->reaction prepare_acyl->reaction workup Work-up: Distill off solvents reaction->workup crystallization Crystallization from Acetonitrile workup->crystallization filtration Filtration and Washing crystallization->filtration drying Drying under Vacuum filtration->drying end_product End Product: Irinotecan Hydrochloride drying->end_product

Caption: Experimental workflow for the synthesis of Irinotecan.

Conclusion

This compound is a highly reactive acylating agent, a characteristic attributed to its aliphatic acyl chloride structure. This high reactivity is advantageous for syntheses requiring rapid and efficient acylation, such as in the industrial production of Irinotecan. When selecting an acylating agent, researchers must balance the need for high reactivity with considerations of selectivity, cost, and the nature of the byproducts. For applications demanding milder conditions or higher selectivity, less reactive agents like acid anhydrides or activated esters may be more suitable. This guide provides a foundational understanding to aid researchers in making informed decisions for their specific synthetic challenges. informed decisions for their specific synthetic challenges.

References

A Comparative Guide to the Synthesis of [1,4'-Bipiperidine] Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The [1,4'-bipiperidine] carboxamide scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its validation as a pharmacophore has driven the need for efficient and scalable synthetic protocols. This guide provides an objective comparison of three prominent synthetic strategies for the preparation of [1,4'-bipiperidine] carboxamides: Amide Coupling, Buchwald-Hartwig Amination, and Reductive Amination. The performance of each method is evaluated based on experimental data for key metrics such as yield, reaction time, and conditions, offering a comprehensive resource for chemists in the field.

Performance Comparison of Synthetic Protocols

The selection of an optimal synthetic route for [1,4'-bipiperidine] carboxamides is contingent on factors such as desired scale, available starting materials, and tolerance to specific reaction conditions. The following table summarizes the key performance indicators for the three discussed synthetic methodologies, based on literature-reported data for the synthesis of the target scaffold or closely related analogues.

Synthetic ProtocolKey Reagents & ConditionsTypical YieldReaction TimeScalabilityKey AdvantagesKey Disadvantages
Amide Coupling HATU, DIPEA, DMF~75-85%2-12 hoursHighWide substrate scope, mild conditions, readily available reagents.Can be challenging for sterically hindered substrates.
Buchwald-Hartwig Amination Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., Cs₂CO₃), Toluene~80-95%12-24 hoursModerate to HighHigh yielding, forms C-N bond directly.Requires expensive and air-sensitive catalysts and ligands.
Reductive Amination Reducing agent (e.g., NaBH(OAc)₃), Dichloroethane~70-80%12-24 hoursHighOne-pot procedure, avoids pre-activation of carboxylic acid.May require optimization to control over-alkylation.

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below. These protocols are representative examples and may require optimization for specific substrates.

Protocol 1: Amide Coupling using HATU

This protocol describes the formation of the amide bond by activating a carboxylic acid with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) followed by coupling with an amine.

Materials:

  • [1,4'-Bipiperidine]-4'-carboxylic acid

  • Ammonia or desired amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of [1,4'-bipiperidine]-4'-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired [1,4'-bipiperidine] carboxamide.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed cross-coupling of an aryl or heteroaryl halide with a piperidine to form the C-N bond of the [1,4'-bipiperidine] core, followed by subsequent carboxamide formation.

Materials:

  • 4-Carboxamidopiperidine

  • Aryl or heteroaryl halide (e.g., 1-bromo-4-chlorobenzene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl or heteroaryl halide (1.0 eq), 4-carboxamidopiperidine (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and Cs₂CO₃ (1.5 eq).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the [1,4'-bipiperidine] carboxamide derivative.

Protocol 3: Reductive Amination

This protocol describes the formation of the [1,4'-bipiperidine] core via a one-pot reductive amination between a piperidone and a piperidine, followed by carboxamide formation.

Materials:

  • 4-Piperidone

  • Piperidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 4-piperidone (1.0 eq) and piperidine (1.1 eq) in DCE, add acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude [1,4'-bipiperidine] can then be carried forward for carboxamide formation using standard amide coupling procedures as described in Protocol 1.

Mandatory Visualizations

CCR5-Mediated HIV Entry Signaling Pathway

[1,4'-Bipiperidine] carboxamides have been identified as potent C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a crucial co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. The following diagram illustrates the signaling pathway and the mechanism by which these antagonists inhibit viral entry.

CCR5_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HIV HIV-1 (R5 strain) gp120 CD4 CD4 Receptor HIV->CD4 1. Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational   Change Fusion Membrane Fusion & Viral Entry CCR5->Fusion 3. Co-receptor   Binding NoFusion Inhibition of Membrane Fusion G_protein G-protein Signaling (e.g., Ca²⁺ flux, chemotaxis) CCR5->G_protein Natural Ligand Binding Leads to Bipiperidine [1,4'-Bipiperidine] Carboxamide (Antagonist) Bipiperidine->CCR5 Blocks Binding Site

Caption: CCR5 antagonism by [1,4'-bipiperidine] carboxamides blocks HIV-1 entry.

Logical Workflow for Synthetic Protocol Selection

The choice of a synthetic protocol depends on various factors. This diagram outlines a logical workflow to guide researchers in selecting the most appropriate method based on their specific needs and constraints.

Workflow Start Start: Need to Synthesize [1,4'-Bipiperidine] Carboxamide Steric_Hindrance Are Starting Materials Sterically Hindered? Start->Steric_Hindrance High_Yield Is Maximizing Yield the Primary Goal? Steric_Hindrance->High_Yield No Buchwald_Hartwig Buchwald-Hartwig Amination Steric_Hindrance->Buchwald_Hartwig Yes Cost_Sensitivity Are Cost and Availability of Reagents a Major Concern? High_Yield->Cost_Sensitivity No High_Yield->Buchwald_Hartwig Yes One_Pot Is a One-Pot Procedure for the Core Preferred? Cost_Sensitivity->One_Pot No Amide_Coupling Amide Coupling Cost_Sensitivity->Amide_Coupling Yes One_Pot->Amide_Coupling No Reductive_Amination Reductive Amination One_Pot->Reductive_Amination Yes

Caption: Decision workflow for selecting a synthetic protocol.

Alternative reagents to [1,4'-Bipiperidine]-1'-carbonyl chloride for bipiperidine installation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking safer and more versatile methods for incorporating the bipiperidine moiety into their molecules, this guide details viable alternatives to the hazardous [1,4'-Bipiperidine]-1'-carbonyl chloride. We present a comparative analysis of two primary phosgene-free strategies, supported by experimental data and detailed protocols to facilitate their implementation in the laboratory.

The traditional method for installing the [1,4'-bipiperidine]-1'-carbonyl group involves the use of this compound, a reagent synthesized from the highly toxic and strictly regulated chemical, phosgene, or its surrogates like triphosgene. The alternatives presented here circumvent the need for phosgene, offering improved safety profiles and, in some cases, broader substrate scope and milder reaction conditions.

Alternative Strategy 1: In-Situ Activation of 1,4'-Bipiperidine

This approach involves the activation of 1,4'-bipiperidine with a non-phosgene carbonylating agent in the presence of a nucleophile, allowing for a one-pot synthesis of bipiperidine-containing ureas and carbamates. Key activating agents for this strategy include 1,1'-Carbonyldiimidazole (CDI) and N,N'-Disuccinimidyl carbonate (DSC).

Reagent Comparison: In-Situ Activation
ReagentProduct TypeKey AdvantagesTypical Reaction Conditions
This compound (Traditional) Carbamates, Ureas, AmidesHigh reactivityAnhydrous conditions, often requires a base
1,1'-Carbonyldiimidazole (CDI) UreasPhosgene-free, mild conditions, byproducts are easily removedAnhydrous polar aprotic solvents (e.g., DMF, CH₂Cl₂), room temperature
N,N'-Disuccinimidyl carbonate (DSC) Carbamates, UreasPhosgene-free, stable solid, forms stable active intermediatesAnhydrous conditions, often with a base (e.g., triethylamine), room temperature
Experimental Protocol: Urea Synthesis using 1,4'-Bipiperidine and CDI

This protocol describes the formation of a urea by reacting 1,4'-bipiperidine with an amine, using CDI as the activating agent.

Materials:

  • 1,4'-Bipiperidine

  • Amine of interest

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 1,4'-bipiperidine (1.0 eq) in anhydrous DMF, add CDI (1.1 eq) in one portion at room temperature under an inert atmosphere.

  • Stir the reaction mixture for 1-2 hours at room temperature to allow for the formation of the imidazolyl-carbamate intermediate.

  • Add the desired amine (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted [1,4'-bipiperidine]-1'-carboxamide.

Alternative Strategy 2: Coupling of [1,4'-Bipiperidine]-1'-carboxylic acid

A more versatile alternative involves the use of the stable and commercially available [1,4'-Bipiperidine]-1'-carboxylic acid. This carboxylic acid can be coupled with a wide range of amines and alcohols using standard peptide coupling reagents, offering broad applicability in the synthesis of amides and esters.

Reagent Comparison: Carboxylic Acid Coupling
Coupling Reagent SystemProduct TypeKey AdvantagesTypical Reaction Conditions
EDC / HOBt AmidesWater-soluble byproducts, mild conditions, minimizes racemizationPolar aprotic solvents (e.g., DMF, CH₂Cl₂), often with a base (e.g., DIPEA), 0 °C to room temperature
HBTU / Base AmidesFast reaction times, high yields, low racemizationPolar aprotic solvents (e.g., DMF), requires a non-nucleophilic base (e.g., DIPEA)
Experimental Protocol: Amide Synthesis using [1,4'-Bipiperidine]-1'-carboxylic acid with EDC/HOBt

This protocol details the formation of an amide bond between [1,4'-Bipiperidine]-1'-carboxylic acid and a primary amine.

Materials:

  • [1,4'-Bipiperidine]-1'-carboxylic acid

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of [1,4'-Bipiperidine]-1'-carboxylic acid (1.0 eq), the desired amine (1.0 eq), and HOBt (1.2 eq) in anhydrous DCM at 0 °C, add DIPEA (2.0 eq).

  • Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.[1][2][3][4]

Logical Workflow for Reagent Selection

The choice between these alternative strategies and reagents will depend on the specific synthetic goals, the nature of the substrate, and the desired final product. The following diagram illustrates a logical workflow for selecting the appropriate method.

ReagentSelection start Starting Material? bipiperidine 1,4'-Bipiperidine start->bipiperidine   carboxylic_acid [1,4'-Bipiperidine]-1'-carboxylic acid start->carboxylic_acid   product_type_urea Desired Product: Urea? bipiperidine->product_type_urea product_type_carbamate Desired Product: Carbamate? bipiperidine->product_type_carbamate product_type_amide Desired Product: Amide? carboxylic_acid->product_type_amide reagent_cdi Use CDI product_type_urea->reagent_cdi Yes reagent_dsc Use DSC product_type_carbamate->reagent_dsc Yes reagent_coupling Use Coupling Reagent (e.g., EDC/HOBt, HBTU) product_type_amide->reagent_coupling Yes

Caption: Decision tree for selecting an alternative reagent.

Conclusion

The in-situ activation of 1,4'-bipiperidine with CDI or DSC, and the coupling of [1,4'-Bipiperidine]-1'-carboxylic acid using standard peptide coupling reagents, represent effective and safer alternatives to the use of this compound. These methods avoid the handling of highly toxic phosgene and its derivatives, while offering comparable or, in some cases, superior versatility and milder reaction conditions. The choice of the optimal method will be dictated by the specific target molecule and the availability of starting materials. The provided protocols and comparative data serve as a valuable resource for chemists aiming to incorporate the bipiperidine scaffold in their synthetic endeavors.

References

Differentiating Structural Isomers of [1,4'-Bipiperidine]: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural characterization of molecules is paramount. This guide provides a comparative analysis of the spectroscopic techniques used to differentiate the structural isomers of [1,4'-bipiperidine], a common scaffold in medicinal chemistry. By examining the nuances in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, a clear distinction between [1,4'-bipiperidine], [2,4'-bipiperidine], [3,4'-bipiperidine], and [4,4'-bipiperidine] can be achieved.

This guide presents a summary of expected spectroscopic data based on known principles and available information for similar structures. It is important to note that obtaining complete experimental spectra for all isomers, particularly [2,4'-bipiperidine] and [3,4'-bipiperidine], can be challenging from publicly available sources. Therefore, some of the presented data is predictive.

Introduction to [1,4'-Bipiperidine] Isomers

The term "[1,4'-bipiperidine]" specifies the connection between a nitrogen atom (position 1) of one piperidine ring and a carbon atom (position 4') of a second piperidine ring. However, several other structural isomers exist where the linkage between the two piperidine rings varies. This guide will focus on the following four key isomers:

  • [1,4'-Bipiperidine]: The nitrogen of the first ring is connected to the C4' of the second ring.

  • [2,4'-Bipiperidine]: The C2 of the first ring is connected to the C4' of the second ring.

  • [3,4'-Bipiperidine]: The C3 of the first ring is connected to the C4' of the second ring.

  • [4,4'-Bipiperidine]: The C4 of the first ring is connected to the C4' of the second ring.

The subtle differences in the connectivity of these isomers lead to distinct spectroscopic signatures, which can be harnessed for their unambiguous identification.

Spectroscopic Comparison

A combination of NMR, MS, and IR spectroscopy provides a powerful toolkit for the differentiation of these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most definitive technique for distinguishing between these structural isomers. The chemical shifts (δ) and coupling patterns in both ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of each nucleus.

¹H NMR Spectroscopy:

The ¹H NMR spectra will show significant differences in the chemical shifts and multiplicities of the protons on each piperidine ring, particularly those at or near the linkage point.

  • [1,4'-Bipiperidine]: The spectrum will be characterized by signals for the protons on the N-substituted piperidine ring, which will differ from those on the C-substituted ring. The protons on the carbons adjacent to the nitrogen in the first ring (C2 and C6) will appear at a different chemical shift compared to the corresponding protons in a simple piperidine. The proton at C4' will be a multiplet at a characteristic downfield shift due to the attachment of the nitrogen atom.

  • [2,4'-Bipiperidine]: This isomer will exhibit a more complex spectrum. The proton at the C2 position, being a point of substitution, will be absent. The protons on the carbons adjacent to this linkage (C3 and C6) will show distinct chemical shifts and coupling patterns.

  • [3,4'-Bipiperidine]: Similar to the 2,4'-isomer, the proton at C3 will be absent. The signals for the protons on the C2, C4, and C5 of the first ring will be influenced by the substitution at C3.

  • [4,4'-Bipiperidine]: Due to the symmetry of the C4-C4' linkage, the ¹H NMR spectrum is expected to be simpler compared to the 2,4'- and 3,4'- isomers. The protons on both rings will likely show similar chemical shift ranges, with the methine proton at C4 and C4' appearing as a characteristic multiplet.

¹³C NMR Spectroscopy:

The ¹³C NMR spectra provide complementary and often more direct information about the carbon skeleton. The chemical shifts of the carbon atoms at the point of linkage and the adjacent carbons are particularly diagnostic.

  • [1,4'-Bipiperidine]: The carbon atoms of the N-substituted ring will show distinct chemical shifts compared to the C-substituted ring. The C4' carbon will be significantly downfield due to the direct attachment to nitrogen. The C2 and C6 carbons of the first ring will also be affected by the nitrogen substitution.

  • [2,4'-Bipiperidine]: The C2 and C4' carbons, being the points of connection, will show characteristic downfield shifts. The symmetry of the molecule is lower, leading to a larger number of distinct carbon signals.

  • [3,4'-Bipiperidine]: The C3 and C4' carbons will be the most downfield among the non-nitrogen-bearing carbons. The spectrum will reflect the asymmetric nature of the molecule.

  • [4,4'-Bipiperidine]: The symmetry of this isomer will result in a smaller number of signals in the ¹³C NMR spectrum compared to the unsymmetrical isomers. The C4 and C4' carbons will have a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges (ppm) for [1,4'-Bipiperidine] Isomers

IsomerKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
[1,4'-Bipiperidine] Protons α to N (Ring 1): ~2.8-3.2 CH at C4' (Ring 2): ~2.5-2.9C2, C6 (Ring 1): ~50-55 C4' (Ring 2): ~60-65
[2,4'-Bipiperidine] CH at C2 (Ring 1): absent CH at C4' (Ring 2): ~1.5-2.0C2 (Ring 1): ~45-50 C4' (Ring 2): ~40-45
[3,4'-Bipiperidine] CH at C3 (Ring 1): absent CH at C4' (Ring 2): ~1.5-2.0C3 (Ring 1): ~35-40 C4' (Ring 2): ~40-45
[4,4'-Bipiperidine] CH at C4, C4': ~1.5-2.0C4, C4': ~40-45

Note: These are estimated values and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While all four isomers have the same nominal mass (168.29 g/mol ), their fragmentation patterns under techniques like Electron Ionization (EI) or Electrospray Ionization with tandem MS (ESI-MS/MS) will differ due to the different bond strengths and stabilities of the resulting fragments.

  • [1,4'-Bipiperidine]: Fragmentation is likely to initiate via cleavage of the C-N bond, leading to the formation of a piperidinyl cation (m/z 84) and a radical cation of the N-substituted piperidine. Alpha-cleavage next to the nitrogen is a common fragmentation pathway for amines.

  • [2,4'-Bipiperidine], [3,4'-Bipiperidine], and [4,4'-Bipiperidine]: For these C-C linked isomers, the fragmentation will likely involve cleavage of the bond between the two rings, as well as fragmentation within the piperidine rings themselves. The relative abundance of the fragment ions will depend on the stability of the resulting carbocations and radicals, which is influenced by the substitution pattern. For instance, cleavage at the C-C bond in [4,4'-bipiperidine] would lead to a symmetrical fragmentation.

Table 2: Expected Key Fragment Ions (m/z) in Mass Spectrometry

IsomerExpected Key Fragment Ions (m/z)
[1,4'-Bipiperidine] 168 (M+), 84
[2,4'-Bipiperidine] 168 (M+), fragments from ring cleavage
[3,4'-Bipiperidine] 168 (M+), fragments from ring cleavage
[4,4'-Bipiperidine] 168 (M+), 84 (from symmetrical cleavage)
Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. While all isomers share the same basic piperidine framework, subtle differences in their IR spectra can be observed.

  • N-H Stretch: [2,4'-bipiperidine], [3,4'-bipiperidine], and [4,4'-bipiperidine] all possess two secondary amine groups and will therefore exhibit N-H stretching vibrations in the region of 3300-3500 cm⁻¹. [1,4'-Bipiperidine] has one tertiary amine and one secondary amine, so it will also show an N-H stretch, but the overall pattern might differ slightly.

  • C-N Stretch: The C-N stretching vibrations, typically found in the 1000-1250 cm⁻¹ region, will vary depending on the substitution pattern around the nitrogen atoms.

  • Fingerprint Region: The region below 1500 cm⁻¹ (the fingerprint region) is unique for each molecule and can be used for definitive identification when compared against a reference spectrum. The skeletal vibrations in this region will be distinct for each isomer due to their different connectivity.

Table 3: Key Infrared Absorption Bands (cm⁻¹)

IsomerN-H StretchC-N Stretch
[1,4'-Bipiperidine] ~3300-3500 (secondary amine)~1000-1250
[2,4'-Bipiperidine] ~3300-3500 (two secondary amines)~1000-1250
[3,4'-Bipiperidine] ~3300-3500 (two secondary amines)~1000-1250
[4,4'-Bipiperidine] ~3300-3500 (two secondary amines)~1000-1250

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the bipiperidine isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

  • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher for better resolution.

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: Appropriate for the expected chemical shift range (e.g., 0-12 ppm).

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: Appropriate for the expected chemical shift range (e.g., 0-200 ppm).

Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the isomer in a volatile solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

Instrument Parameters:

  • Gas Chromatograph:

    • Column: A nonpolar column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to ensure elution of the compound.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Infrared Spectroscopy (FTIR-ATR)

Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Instrument Parameters:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic differentiation of [1,4'-bipiperidine] structural isomers.

G Workflow for Spectroscopic Differentiation of [1,4'-Bipiperidine] Isomers cluster_0 Initial Analysis cluster_1 Primary Differentiation cluster_2 Isomer Identification cluster_3 Confirmatory Analysis start Unknown Bipiperidine Isomer ms Mass Spectrometry (MS) start->ms Determine Molecular Weight nmr NMR Spectroscopy (1H & 13C) ms->nmr Confirm MW = 168 isomer_14 [1,4'-Bipiperidine] nmr->isomer_14 Distinct N- and C-substituted ring signals isomer_24 [2,4'-Bipiperidine] nmr->isomer_24 Absence of C2-H, complex spectrum isomer_34 [3,4'-Bipiperidine] nmr->isomer_34 Absence of C3-H, asymmetric signals isomer_44 [4,4'-Bipiperidine] nmr->isomer_44 Symmetrical spectrum, fewer signals ir Infrared (IR) Spectroscopy isomer_14->ir Compare fingerprint regions ms_frag MS Fragmentation Pattern isomer_14->ms_frag Characteristic N-C bond cleavage isomer_24->ir Compare fingerprint regions isomer_34->ir Compare fingerprint regions isomer_44->ir Compare fingerprint regions isomer_44->ms_frag Symmetrical C-C bond cleavage end Structure Elucidated ir->end Confirm Functional Groups ms_frag->end Confirm Structure

Caption: A logical workflow for the differentiation of [1,4'-bipiperidine] isomers using spectroscopic techniques.

Conclusion

The structural isomers of [1,4'-bipiperidine] can be effectively differentiated using a combination of NMR, MS, and IR spectroscopy. NMR spectroscopy, particularly ¹³C NMR, provides the most definitive data for distinguishing the connectivity of the piperidine rings. Mass spectrometry confirms the molecular weight and offers valuable structural information through the analysis of fragmentation patterns. Infrared spectroscopy serves as a complementary technique to confirm the presence of key functional groups and to provide a unique fingerprint for each isomer. By employing these techniques in a systematic workflow, researchers can confidently identify and characterize the specific structural isomer of [1,4'-bipiperidine] in their samples, ensuring the integrity of their research and development efforts.

A Comparative Analysis of Catalytic versus Stoichiometric Base in [1,4'-Bipiperidine]-1'-carbonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between a catalytic or stoichiometric amount of base in the synthesis of [1,4'-Bipiperidine]-1'-carboxamides can significantly impact reaction efficiency, product purity, and process scalability. This guide provides an objective comparison of these two approaches, supported by representative experimental data, to aid in the selection of the optimal reaction conditions.

The reaction of [1,4'-Bipiperidine]-1'-carbonyl chloride with various nucleophiles, particularly amines, to form the corresponding carboxamides is a crucial step in the synthesis of numerous biologically active compounds. The use of a base is essential to neutralize the hydrogen chloride byproduct formed during the reaction. This comparison will explore the implications of using a catalytic amount of a highly efficient acyl transfer catalyst, such as 4-(Dimethylamino)pyridine (DMAP), versus a stoichiometric amount of a conventional tertiary amine base like triethylamine (TEA).

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for the reaction of this compound with a generic primary amine under both catalytic and stoichiometric base conditions. These values are representative and compiled from literature precedents for similar acylation reactions.

ParameterCatalytic Base (e.g., DMAP)Stoichiometric Base (e.g., Triethylamine)
Base Loading 1-10 mol%1.1-2.0 equivalents
Reaction Time 1-4 hours4-12 hours
Reaction Temperature Room TemperatureRoom Temperature to 40°C
Typical Yield 90-98%80-90%[1]
Product Purity High (>98%)Good (95-98%)[1]
Work-up Simple aqueous washMore extensive aqueous extraction
Byproduct MinimalStoichiometric amount of triethylammonium chloride

Experimental Protocols

Detailed methodologies for both catalytic and stoichiometric approaches are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.

Stoichiometric Base Protocol (Representative)

This protocol is based on a procedure described for the reaction of this compound hydrochloride with a hydroxy-containing compound, which is analogous to the reaction with an amine.[1]

Materials:

  • This compound hydrochloride (1.0 eq)

  • Primary or Secondary Amine (1.0 eq)

  • Triethylamine (2.2 eq)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the amine in dichloromethane, add triethylamine (2.2 eq) at room temperature.

  • In a separate flask, suspend this compound hydrochloride (1.0 eq) in dichloromethane.

  • Slowly add the suspension of the carbonyl chloride to the amine solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Base Protocol (Representative)

This protocol is a representative procedure for a DMAP-catalyzed acylation, which is known for its high efficiency in such reactions.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.05 eq)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the amine (1.1 eq) and DMAP (0.05 eq) in dichloromethane, add a solution of this compound (1.0 eq) in dichloromethane dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the conceptual differences between the catalytic and stoichiometric approaches.

Stoichiometric_vs_Catalytic_Workflow cluster_stoichiometric Stoichiometric Base Workflow cluster_catalytic Catalytic Base Workflow S_Start Start S_Reactants Reactants + Stoichiometric Base (e.g., TEA) S_Start->S_Reactants S_Reaction Reaction (Longer Time) S_Reactants->S_Reaction S_Workup Extensive Aqueous Workup S_Reaction->S_Workup S_Product Product + Stoichiometric Salt Waste S_Workup->S_Product C_Start Start C_Reactants Reactants + Catalytic Base (e.g., DMAP) C_Start->C_Reactants C_Reaction Reaction (Shorter Time) C_Reactants->C_Reaction C_Workup Simple Aqueous Wash C_Reaction->C_Workup C_Product Product C_Workup->C_Product

Caption: Experimental workflows for stoichiometric versus catalytic base reactions.

Logical_Relationship Choice Choice of Base Stoichiometric Stoichiometric Base (e.g., Triethylamine) Choice->Stoichiometric Catalytic Catalytic Base (e.g., DMAP) Choice->Catalytic Stoich_Outcome Higher Byproduct Load Longer Reaction Times Potentially Lower Yield Stoichiometric->Stoich_Outcome leads to Cat_Outcome Minimal Byproduct Faster Reaction Rates Higher Yield & Purity Catalytic->Cat_Outcome leads to

Caption: Logical relationship between base choice and reaction outcomes.

Discussion and Conclusion

The primary advantage of employing a catalytic amount of a highly nucleophilic base like DMAP is the significant increase in reaction rate. This is attributed to the formation of a highly reactive N-acylpyridinium intermediate, which is more susceptible to nucleophilic attack than the starting acyl chloride. This enhanced reactivity often translates to higher yields, improved product purity due to fewer side reactions, and milder reaction conditions. Furthermore, the use of a catalytic amount of base simplifies the purification process, as the generation of stoichiometric amounts of salt byproducts is avoided.

Conversely, the use of a stoichiometric amount of a conventional base like triethylamine is a more traditional and often lower-cost approach. However, these bases are generally less effective at activating the carbonyl group, leading to longer reaction times and potentially lower yields. The formation of a stoichiometric amount of ammonium salt byproduct necessitates a more rigorous aqueous workup to ensure its complete removal from the final product.

References

Safety Operating Guide

Proper Disposal Procedures for [1,4'-Bipiperidine]-1'-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of [1,4'-Bipiperidine]-1'-carbonyl chloride and is intended for use by trained professionals in a laboratory setting. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and ensure compliance with all local, state, and federal regulations.

This compound is a reactive acyl chloride that requires careful handling and disposal to mitigate risks to personnel and the environment. It is classified as a hazardous substance, being harmful if swallowed, in contact with skin, or inhaled, and capable of causing severe skin burns and eye damage. Proper disposal is not merely a regulatory requirement but a critical component of laboratory safety.

Hazard and Personal Protective Equipment (PPE) Summary

A summary of the key hazards and recommended personal protective equipment is provided below.

Hazard ClassificationDescriptionRequired Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4) Harmful if swallowed.Chemical-resistant gloves (e.g., nitrile), lab coat.
Acute Toxicity, Dermal (Category 4) Harmful in contact with skin.Chemical-resistant gloves, lab coat, protective clothing.
Acute Toxicity, Inhalation (Category 4) Harmful if inhaled.Use only in a certified chemical fume hood.
Skin Corrosion/Irritation (Category 1A/1B/1C) Causes severe skin burns and eye damage.Chemical-resistant gloves, lab coat, face shield, safety goggles.
Serious Eye Damage (Category 1) Causes serious eye damage.[1]Face shield and safety goggles are mandatory.

Immediate Safety and Spill Procedures

Accidental Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill Response:

  • Small Spills (Solid): In a chemical fume hood, carefully sweep up the solid material, avoiding dust formation, and place it into a designated, labeled, and sealed container for hazardous waste disposal.

  • Large Spills: Evacuate the area immediately. Contact your institution's EHS department or emergency response team for cleanup.[1]

Waste Disposal Plan

All waste containing this compound must be treated as hazardous waste. Do not dispose of this chemical down the drain.[1]

Option 1: Direct Disposal of Unused or Contaminated Materials

For unused product, grossly contaminated items (e.g., filter paper, silica gel), or empty containers, the following procedure should be followed:

  • Segregation: Keep this compound waste separate from other waste streams, especially aqueous or protic solvent waste, to prevent violent reactions.

  • Containment: Place the waste in a clearly labeled, sealed, and appropriate hazardous waste container. The label should include the chemical name, associated hazards, and accumulation start date.

  • Storage: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.

  • Collection: Arrange for pickup and disposal through your institution's licensed professional waste disposal service.

Option 2: Neutralization of Small Quantities of Waste

For small quantities of residual this compound (e.g., from reaction workups), a neutralization protocol can be employed to convert the reactive acyl chloride into a less hazardous carboxylate salt before disposal. This procedure must be performed with extreme caution in a chemical fume hood.

Experimental Protocol: Neutralization of this compound

This protocol details the hydrolysis of this compound to [1,4'-Bipiperidine]-1'-carboxylic acid, followed by neutralization with a weak base.

Materials:

  • Waste this compound solution or solid.

  • 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing a dilute base solution).

  • Ice bath.

  • pH paper or pH meter.

  • Appropriate hazardous waste container for aqueous waste.

Procedure:

  • Setup: Assemble the three-necked flask in a chemical fume hood. Place the flask in an ice bath to ensure the reaction remains cool.

  • Base Addition: Charge the flask with a 5-10% aqueous sodium bicarbonate or sodium carbonate solution. Begin stirring.

  • Controlled Addition of Waste: Slowly and dropwise, add the this compound waste to the stirred, cold basic solution. If the waste is a solid, it should be dissolved in a minimal amount of an inert, anhydrous solvent (e.g., THF, dichloromethane) before addition. The reaction is exothermic and will release HCl gas, which will be neutralized by the basic solution. Maintain a slow addition rate to control the reaction and gas evolution.

  • Reaction Completion: After the addition is complete, continue stirring the mixture for several hours to ensure complete hydrolysis and neutralization.

  • pH Verification: Check the pH of the solution to ensure it is neutral or slightly basic (pH 7-9). If the solution is acidic, add more sodium bicarbonate solution until the desired pH is reached.

  • Waste Collection: Once the reaction is complete and the solution has returned to room temperature, transfer the neutralized aqueous waste to a properly labeled hazardous waste container for aqueous chemical waste.

  • Final Disposal: Arrange for the collection of the hazardous waste container by your institution's EHS department.

Visual Workflow Guides

Disposal_Decision_Workflow start Waste Generated: This compound decision Is it a small quantity of residual waste suitable for neutralization? start->decision neutralize Follow Neutralization Protocol decision->neutralize Yes direct_disposal Follow Direct Disposal Protocol decision->direct_disposal No collect_aqueous Collect Neutralized Aqueous Waste neutralize->collect_aqueous collect_solid Collect Unused/Contaminated Solid/Organic Waste direct_disposal->collect_solid final_disposal Dispose via Licensed Waste Service collect_aqueous->final_disposal collect_solid->final_disposal

Caption: Decision workflow for the disposal of this compound.

Neutralization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Waste Collection prep_ppe 1. Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_setup 2. Assemble Apparatus in Fume Hood (3-neck flask, stirrer, dropping funnel) prep_ppe->prep_setup prep_base 3. Charge Flask with 5-10% NaHCO3 Solution and Cool in Ice Bath prep_setup->prep_base add_waste 4. Slowly Add Waste to Stirred Base Solution prep_base->add_waste stir 5. Stir for Several Hours After Addition is Complete add_waste->stir check_ph 6. Verify pH is Neutral or Slightly Basic (7-9) stir->check_ph transfer 7. Transfer Neutralized Solution to Labeled Aqueous Waste Container check_ph->transfer dispose 8. Arrange for EHS Pickup transfer->dispose

Caption: Step-by-step experimental workflow for the neutralization of this compound.

References

Personal protective equipment for handling [1,4'-Bipiperidine]-1'-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for [1,4'-Bipiperidine]-1'-carbonyl chloride

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling this compound (CAS No. 103816-19-9). Adherence to these procedures is vital for ensuring personal safety and minimizing environmental contamination.

Hazard Identification and Classification

This compound is a hazardous substance requiring careful handling.[1] The following table summarizes its classification and associated hazard statements according to the Globally Harmonized System (GHS).[1]

Classification Hazard Statement GHS Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedDanger
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skinDanger
Skin Corrosion/Irritation (Category 1A, 1B, 1C)H314: Causes severe skin burns and eye damageDanger
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledDanger

Signal Word: Danger[1][2]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory for all personnel handling this compound.[3] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[3]

PPE Category Item Specifications & Rationale
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times to protect against splashes and aerosols.[1][4] Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Skin Protection Disposable Nitrile GlovesDouble-gloving is recommended.[3] Gloves should be inspected before use and changed frequently, especially if contaminated.[3][4]
Lab Coat or GownA disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[3]
Respiratory Protection N95 Respirator or HigherA properly fit-tested N95 respirator is the minimum requirement, particularly where dust or aerosols may be generated.[3] In case of insufficient ventilation, wear a self-contained breathing apparatus.[1][5]

Operational Plan: Safe Handling Protocol

Follow these step-by-step instructions for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][4]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][6]

  • Keep the compound away from incompatible materials such as strong oxidizing agents and strong acids.[6]

  • Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place, under an inert atmosphere, at 2-8°C.[1][2]

2. Donning PPE:

  • Before handling the chemical, put on all required PPE in the correct order: gown, respirator, safety goggles, and then gloves (double-gloved).[3]

3. Handling the Chemical:

  • Avoid contact with skin, eyes, and clothing.[1][4]

  • Do not breathe dust or aerosols.[1][4]

  • Weigh and transfer the chemical within a fume hood to minimize exposure.

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1]

4. Accidental Release Measures:

  • In case of a spill, evacuate personnel to a safe area.[1]

  • Use personal protective equipment during cleanup.[1]

  • Avoid dust formation.[1][7]

  • Sweep up the spilled material and place it into a suitable, closed container for disposal.[1][6]

  • Do not let the product enter drains.[1]

Disposal Plan

All disposable PPE and materials contaminated with this compound should be considered hazardous waste.

1. Waste Segregation:

  • Collect all contaminated solid waste (e.g., gloves, gowns, paper towels) in a designated, labeled hazardous waste container.

  • Any unused or surplus chemical should also be disposed of as hazardous waste.

2. Disposal Procedure:

  • Dispose of the chemical and its container in accordance with local, state, and federal regulations.[4][6]

  • Contact a licensed professional waste disposal service to dispose of this material.[1]

  • Contaminated packaging should be disposed of as unused product.[1]

Experimental Workflow Visualization

The following diagram illustrates the standard operating procedure for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_1 Verify Fume Hood Function prep_2 Locate Eyewash & Safety Shower prep_1->prep_2 prep_3 Don Appropriate PPE prep_2->prep_3 handle_1 Transfer Chemical in Fume Hood prep_3->handle_1 handle_2 Perform Experiment handle_1->handle_2 emergency_1 Spill: Evacuate & Contain handle_1->emergency_1 handle_3 Wash Hands Thoroughly handle_2->handle_3 handle_2->emergency_1 emergency_2 Exposure: Use Eyewash/Shower handle_2->emergency_2 cleanup_1 Segregate Contaminated Waste handle_3->cleanup_1 cleanup_2 Doff PPE Correctly cleanup_1->cleanup_2 cleanup_3 Dispose via Licensed Service cleanup_2->cleanup_3 emergency_1->cleanup_1 emergency_3 Seek Immediate Medical Attention emergency_2->emergency_3

Caption: Safe handling workflow diagram.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.